molecular formula C18H21N5 B7650643 (R)-ZINC-3573

(R)-ZINC-3573

Numéro de catalogue: B7650643
Poids moléculaire: 307.4 g/mol
Clé InChI: XKBSPAZCFAIBJL-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-ZINC-3573 is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-21(2)15-9-11-22(13-15)18-12-16(14-6-4-3-5-7-14)20-17-8-10-19-23(17)18/h3-8,10,12,15H,9,11,13H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBSPAZCFAIBJL-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-ZINC-3573 on MRGPRX2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells and sensory neurons.[1] Activation of MRGPRX2 by various ligands, including certain drugs and endogenous peptides, can lead to mast cell degranulation and the release of inflammatory mediators, playing a role in pseudo-allergic reactions, inflammation, pain, and itch.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on MRGPRX2, detailing its signaling pathways, quantitative activity, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of MRGPRX2 and the development of related therapeutics.

Introduction to MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a member of the Mas-related gene family of G protein-coupled receptors (GPCRs). It is recognized as a key player in immunoglobulin E (IgE)-independent mast cell activation. A wide array of cationic molecules, including neuropeptides, antimicrobial peptides, and numerous clinically used drugs, can activate MRGPRX2, leading to the release of histamine and other pro-inflammatory mediators from mast cells. This activation is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, and adverse drug reactions.

Mechanism of Action of this compound on MRGPRX2

This compound acts as a selective agonist at the MRGPRX2 receptor. Its binding initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as mast cell degranulation.

G Protein Coupling and Downstream Signaling
  • Gi/o Pathway: The activation of the Gi/o pathway by MRGPRX2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6] The Gβγ subunits released from the activated Gi/o protein can also contribute to the activation of PLC and other downstream effectors.

Quantitative Data

The following table summarizes the quantitative data for the activity of this compound on MRGPRX2.

ParameterAssayValueCell LineReference
EC50 PRESTO-Tango740 nMHTLA[1]
EC50 FLIPR Calcium Assay1 µMNot Specified[1]
Ki Calcium Mobilization (inhibition by C9)43 nMHEK293 expressing MRGPRX2[7]

(S)-ZINC-3573, the enantiomer of this compound, is essentially inactive, with an EC50 > 100 µM in both the PRESTO-Tango and FLIPR assays, highlighting the stereospecificity of the interaction.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on MRGPRX2 are provided below.

PRESTO-Tango Assay for Receptor Activation

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) assay is a high-throughput method to measure G protein-independent, β-arrestin-2 recruitment to an activated GPCR.

Principle: The assay utilizes a modified GPCR (MRGPRX2-Tango) that has a C-terminal fusion of a TEV (Tobacco Etch Virus) protease cleavage site followed by a tetracycline-controlled transactivator (tTA). This is co-expressed in HTLA cells, which stably express a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter gene. Upon agonist binding to the MRGPRX2-Tango receptor, β-arrestin2-TEV is recruited, leading to the cleavage of the tTA, which then translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is proportional to the extent of receptor activation.[8][9]

Protocol:

  • Cell Culture and Transfection: HTLA cells are maintained in DMEM supplemented with 10% FBS, puromycin, and hygromycin B. Cells are plated in 384-well plates and transfected with the MRGPRX2-Tango construct using the calcium phosphate method.[8]

  • Compound Treatment: The day after transfection, cells are treated with various concentrations of this compound (typically in quadruplicate) and incubated for 18-24 hours.[8]

  • Luminescence Measurement: After incubation, the medium is removed, and a Bright-Glo luciferase assay reagent is added to each well. Following a 15-minute incubation at room temperature, luminescence is measured using a suitable plate reader.[8]

  • Data Analysis: Relative luminescence units (RLU) are plotted against the logarithm of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit in software such as GraphPad Prism.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a widely used method to measure changes in intracellular calcium concentration upon GPCR activation.

Principle: Cells expressing the receptor of interest (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes in the FLIPR Calcium Assay Kits). Upon receptor activation and subsequent release of intracellular calcium, the dye binds to Ca2+ ions, leading to a significant increase in its fluorescence intensity. The FLIPR instrument detects this change in fluorescence in real-time.

Protocol:

  • Cell Plating: LAD2 mast cells or other suitable cells endogenously or recombinantly expressing MRGPRX2 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.[10]

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., from a FLIPR Calcium 6 Assay Kit) for 1-2 hours at 37°C.[11]

  • Compound Addition and Measurement: The plate is placed in the FLIPR instrument. Baseline fluorescence is measured, and then this compound at various concentrations is automatically added to the wells. The fluorescence intensity is monitored continuously for several minutes to capture the calcium flux.[10]

  • Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules upon exocytosis.

Principle: Mast cells (e.g., LAD2 cell line) are stimulated with this compound. The cell supernatant is then collected and incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored product (p-nitrophenol) that can be quantified by measuring its absorbance at 405 nm. The amount of color produced is directly proportional to the extent of degranulation.[12]

Protocol:

  • Cell Stimulation: LAD2 cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer). The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.[12][13]

  • Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is carefully collected.[12]

  • Enzymatic Reaction: A portion of the supernatant is transferred to a new plate and mixed with the pNAG substrate solution. The reaction is incubated for 60-90 minutes at 37°C.[12]

  • Absorbance Measurement: The reaction is stopped by adding a stop solution (e.g., 0.2 M glycine, pH 10.7), and the absorbance is read at 405 nm using a microplate reader.[12]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total amount present in the cells (determined by lysing a separate set of unstimulated cells with Triton X-100).

Visualizations

The following diagrams illustrate the signaling pathway of MRGPRX2 activation by this compound and the workflows of the key experimental assays.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response MRGPRX2 MRGPRX2 Gq Gq/11 MRGPRX2->Gq Activates Gi Gi/o MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Mobilizes Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Increases Degranulation Mast Cell Degranulation Ca2_cyto->Degranulation Triggers cAMP cAMP ATP->cAMP RZINC This compound RZINC->MRGPRX2 Binds to Experimental_Workflows cluster_PRESTO PRESTO-Tango Assay cluster_FLIPR FLIPR Calcium Assay cluster_Degranulation β-Hexosaminidase Assay p1 Transfect HTLA cells with MRGPRX2-Tango p2 Treat with this compound p1->p2 p3 Incubate 18-24h p2->p3 p4 Add Luciferase Substrate p3->p4 p5 Measure Luminescence p4->p5 f1 Plate MRGPRX2-expressing cells f2 Load with Calcium Dye f1->f2 f3 Add this compound f2->f3 f4 Measure Fluorescence (Real-time) f3->f4 d1 Stimulate Mast Cells with this compound d2 Collect Supernatant d1->d2 d3 Incubate with pNAG substrate d2->d3 d4 Add Stop Solution d3->d4 d5 Measure Absorbance (405nm) d4->d5 Logical_Relationship RZINC This compound Binding Binds to MRGPRX2 RZINC->Binding Signaling Initiates Gq and Gi Signaling Cascades Binding->Signaling Ca_Release Intracellular Calcium Release Signaling->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation

References

(R)-ZINC-3573: A Technical Guide to a Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ZINC-3573 is a potent and selective synthetic organic agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), an orphan GPCR implicated in pain, itch, and pseudo-allergic reactions.[1][2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, primary molecular target, and associated signaling pathways. Detailed experimental protocols for its characterization and relevant visualizations are provided to support further research and drug development efforts. The stereoisomer, (S)-ZINC-3573, is inactive, making it an ideal negative control for in vitro and in vivo studies.[2]

Core Compound and Target Information

This compound, systematically named (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine, was identified through an in silico design and screening process. It serves as a valuable chemical probe for investigating the physiological and pathological roles of its primary target, MRGPRX2.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₂₁N₅
Molecular Weight 307.4 g/mol
CAS Number 2089389-15-9
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in 1eq. HCl and DMSO
Storage Store at +4°C
Primary Target: Mas-related G protein-coupled receptor X2 (MRGPRX2)

MRGPRX2 is a G protein-coupled receptor predominantly expressed on mast cells and sensory neurons.[2] It is implicated in a variety of physiological and pathological processes, including host defense, neurogenic inflammation, pain, and itch.[4][5][6][7][8] MRGPRX2 is activated by a range of endogenous and exogenous ligands, including neuropeptides (e.g., substance P), and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[4][5][6]

Pharmacological Data

This compound is a potent agonist of MRGPRX2 with high selectivity over other GPCRs and kinases.

Potency and Efficacy
AssayParameterValueCell LineSource
PRESTO-TangoEC₅₀740 nMHTLA[1][2]
FLIPREC₅₀1 µMHEK293[2]
β-hexosaminidase DegranulationAgonistPromotes degranulationLAD2[1]
Intracellular Calcium ReleaseAgonistInduces calcium releaseLAD2[1]
Selectivity Profile

This compound exhibits high selectivity for MRGPRX2.

  • GPCRome Screening: In a PRESTO-Tango screen against 315 other human GPCRs, this compound showed no significant agonist activity at a concentration of 10 µM.[9]

  • Kinase Panel: The parent scaffold of ZINC-3573 was screened against 97 representative kinases and showed minimal inhibitory activity. The closest off-target hits were BTK (Kd = 27 µM), MAPK8 (Kd = 19 µM), and MAPK10 (Kd > 30 µM).[2]

  • Enantiomeric Selectivity: The (S)-enantiomer, (S)-ZINC-3573, is inactive at MRGPRX2 with an EC₅₀ > 100 µM in both PRESTO-Tango and FLIPR assays, making it an excellent negative control.[2]

Signaling Pathways and Experimental Workflows

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gαq and Gαi proteins.[5] Gαq activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, the MAPK and NF-κB pathways can also be activated.[7][8] This signaling cascade culminates in cellular responses such as mast cell degranulation and the release of inflammatory mediators.[4][5][6]

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein G Protein Signaling cluster_downstream Downstream Effectors cluster_response Cellular Response MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq activates Gi Gαi MRGPRX2->Gi activates PLC PLCβ Gq->PLC activates MAPK MAPK Pathway Gq->MAPK NFkB NF-κB Pathway Gq->NFkB AC Adenylyl Cyclase Gi->AC inhibits IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca2 [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC activates Degranulation Mast Cell Degranulation Ca2->Degranulation PKC->Degranulation MAPK->Degranulation NFkB->Degranulation RZINC This compound RZINC->MRGPRX2 binds

MRGPRX2 Signaling Pathway
Experimental Workflow for Characterization

The characterization of this compound typically follows a multi-step workflow, starting with primary screening for agonist activity, followed by selectivity profiling and functional validation in relevant cell-based assays.

Experimental_Workflow cluster_screening Primary Screening & Selectivity cluster_functional Functional Validation cluster_control Control Experiments Tango PRESTO-Tango Assay (GPCRome Screen) Kinase Kinase Panel Screen Tango->Kinase Confirms selectivity FLIPR FLIPR Calcium Assay Tango->FLIPR Identifies lead agonist Degranulation β-Hexosaminidase Degranulation Assay FLIPR->Degranulation Validates functional effect Enantiomer Inactive (S)-Enantiomer Control Degranulation->Enantiomer Confirms stereospecificity

Experimental Characterization Workflow

Detailed Experimental Protocols

PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used for primary screening and selectivity profiling of compounds against a large panel of GPCRs.

  • Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, 2 µg/mL puromycin, and 100 µg/mL hygromycin B.

  • Transfection: Cells are seeded in 384-well plates and transfected with plasmids encoding the GPCR of interest fused to a TEV protease cleavage site and a GAL4-VP16 transcription factor.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced, and cells are incubated with this compound at various concentrations (typically for 16-24 hours).

  • Luminescence Reading: The medium is removed, and a luciferase substrate (e.g., Bright-Glo) is added to each well. Luminescence is measured using a plate reader. An increase in luminescence indicates β-arrestin recruitment to the activated GPCR.

FLIPR Calcium Assay

This assay measures intracellular calcium mobilization following GPCR activation.

  • Cell Plating: HEK293 cells stably expressing MRGPRX2 are seeded into 384-well black-wall, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in HBSS with 20 mM HEPES for 1-2 hours at 37°C.

  • Compound Addition: The plate is placed in a FLIPR instrument. Baseline fluorescence is measured before the automated addition of this compound at various concentrations.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a marker of degranulation.

  • Cell Culture: LAD2 human mast cells are cultured in StemPro-34 SFM supplemented with Stem Cell Factor (SCF).

  • Cell Stimulation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with various concentrations of this compound for 30 minutes at 37°C.

  • Supernatant Collection: The cells are pelleted by centrifugation, and the supernatant is collected.

  • Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is read at 405 nm. The amount of colorimetric product is proportional to the extent of degranulation.

  • Data Normalization: Results are typically expressed as a percentage of the total β-hexosaminidase release, which is determined by lysing an equal number of cells with a detergent like Triton X-100.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX2. Its availability, along with its inactive enantiomer, provides a valuable toolset for researchers in academia and industry to further elucidate the role of MRGPRX2 in health and disease. The data and protocols presented in this guide are intended to facilitate these research endeavors and support the development of novel therapeutics targeting this important receptor.

References

(R)-ZINC-3573: A Selective MRGPRX2 Agonist for Advancing Research in Allergy, Inflammation, and Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ZINC-3573 has emerged as a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor implicated in non-IgE-mediated mast cell activation, neurogenic inflammation, pain, and itch. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound as a chemical probe to explore the therapeutic potential of targeting MRGPRX2.

Introduction to this compound and MRGPRX2

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a primate-specific receptor predominantly expressed on mast cells and dorsal root ganglia neurons.[1][2] It is activated by a diverse range of ligands, including neuropeptides (e.g., substance P), antimicrobial peptides, and various small molecule drugs, leading to mast cell degranulation and the release of inflammatory mediators.[3][4] This process is implicated in pseudo-allergic drug reactions, atopic dermatitis, and chronic urticaria.[2][5]

This compound is a small molecule identified through in silico screening that acts as a selective agonist of MRGPRX2.[6] Its selectivity over other G protein-coupled receptors (GPCRs), including the closely related MRGPRX1, makes it an invaluable tool for studying the specific roles of MRGPRX2 in health and disease.[7][8] The availability of its inactive enantiomer, (S)-ZINC-3573, provides a crucial negative control for rigorous experimental design.[7][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at the MRGPRX2 receptor, as determined by various in vitro assays.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineParameterValueReference(s)
β-Arrestin Recruitment (PRESTO-Tango)HEK-293EC50740 nM[10][11][12]
Intracellular Calcium Mobilization (FLIPR)HEK-293EC501 µM[12]
Intracellular Calcium MobilizationLAD2 Mast CellsEC50Comparable to HEK-T cells[6]
β-Hexosaminidase DegranulationLAD2 Mast CellsEC50~1 µM[10][13]

Table 2: Selectivity Profile of this compound

Target ClassNumber TestedActivityReference(s)
Other GPCRs (PRESTO-Tango)315Minimal agonist efficacy at 10 µM[6]
Kinases (DiscoverX KINOMEscan)97Minimal inhibition (IC50 > 20 µM)[6]
MRGPRX1-Selective for MRGPRX2 over MRGPRX1[7][8]

Table 3: Activity of the Inactive Enantiomer, (S)-ZINC-3573

Assay TypeCell LineParameterValueReference(s)
β-Arrestin Recruitment (PRESTO-Tango)HEK-293EC50> 100 µM[12]
Intracellular Calcium Mobilization (FLIPR)HEK-293EC50> 100 µM[12]

MRGPRX2 Signaling Pathways

Activation of MRGPRX2 by agonists like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. More recent evidence has also pointed to the involvement of a Gαi-mediated pathway and a distinct signaling cascade involving Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated transcription factor (MITF).

MRGPRX2_Signaling_Pathways cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_lysrs_mitf LysRS-MITF Pathway RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Agonist Binding Gaq Gαq MRGPRX2->Gaq Activation Gai Gαi MRGPRX2->Gai Activation ERK ERK1/2 MRGPRX2->ERK via G-protein PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation LysRS LysRS Nucleus Nucleus LysRS->Nucleus Translocates to ERK->LysRS Phosphorylates MITF MITF MITF_P p-MITF MITF->MITF_P Phosphorylation MITF_P->Degranulation Promotes Nucleus->MITF Activates

MRGPRX2 Signaling Cascades

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the activity of this compound are provided below.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Seed MRGPRX2-expressing cells (e.g., HEK293, CHO-K1) in 384-well plates load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye add_compound Add this compound or control compounds load_dye->add_compound measure Measure fluorescence intensity over time using a FLIPR instrument add_compound->measure analyze Analyze data to determine EC50 values measure->analyze

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Plating: Seed HEK293 or CHO-K1 cells stably expressing MRGPRX2 into black-walled, clear-bottom 384-well plates at a suitable density and culture overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition: Prepare serial dilutions of this compound, (S)-ZINC-3573 (negative control), and a reference agonist in assay buffer.

  • Fluorescence Measurement: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the compounds to the wells and simultaneously measures the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay measures the recruitment of β-arrestin to the activated MRGPRX2 receptor, a hallmark of GPCR activation and a key step in signal termination and internalization.

Methodology:

  • Cell Line: Utilize a specialized cell line (e.g., HTLA) that co-expresses the MRGPRX2 receptor fused to a transcription factor and a protease-cleavable linker, and a β-arrestin protein fused to a protease.

  • Transfection and Plating: Plate the cells and transfect with the MRGPRX2-Tango construct.

  • Compound Incubation: Add this compound or control compounds to the cells and incubate for a period (typically 6-12 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and subsequent reporter gene expression (e.g., luciferase).

  • Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Data Analysis: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment. Determine EC50 values by plotting the luminescence response against the agonist concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Degranulation_Assay_Workflow cluster_workflow β-Hexosaminidase Release Assay Workflow cluster_measurement Measurement start Culture LAD2 mast cells wash Wash cells and resuspend in buffer start->wash stimulate Stimulate cells with This compound or controls (30 min at 37°C) wash->stimulate centrifuge Centrifuge to pellet cells stimulate->centrifuge supernatant Collect supernatant (Released β-hexosaminidase) centrifuge->supernatant pellet Lyse cell pellet (Total β-hexosaminidase) centrifuge->pellet incubate Incubate supernatant and lysate with p-NAG substrate supernatant->incubate pellet->incubate stop Stop reaction with stop solution incubate->stop read Read absorbance at 405 nm stop->read calculate Calculate % degranulation read->calculate

β-Hexosaminidase Release Assay Workflow

Methodology:

  • Cell Culture: Culture human mast cell line LAD2 in appropriate media.

  • Cell Preparation: Wash the LAD2 cells with a buffered saline solution (e.g., Tyrode's buffer) and resuspend them at a defined concentration.

  • Stimulation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound, a positive control (e.g., substance P), and a negative control (vehicle). Incubate at 37°C for 30 minutes.

  • Separation: Centrifuge the plate to pellet the cells.

  • Enzyme Assay:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Lyse the remaining cells in the original plate with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to both plates.

    • Incubate at 37°C for 60-90 minutes.

  • Data Acquisition: Stop the enzymatic reaction by adding a high pH stop solution (e.g., glycine buffer). Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition as: (Absorbance of Supernatant / Absorbance of Lysate) * 100.

Conclusion

This compound is a critical pharmacological tool for the investigation of MRGPRX2 biology. Its selectivity and well-characterized potency, combined with the availability of a stereoisomeric negative control, enable precise interrogation of MRGPRX2 function. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies aimed at understanding the role of MRGPRX2 in human health and disease, and to accelerate the development of novel therapeutics targeting this important receptor.

References

(R)-ZINC-3573: A Technical Guide to its Discovery, Synthesis, and Application as a Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of (R)-ZINC-3573, a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). Initially identified through a large-scale in silico screening of commercially available compounds, this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of MRGPRX2, a receptor implicated in pain, itch, and mast cell degranulation. This document details the computational discovery workflow, the chemical synthesis of its active (R)-enantiomer and inactive (S)-enantiomer, and the experimental protocols for its biological evaluation. Quantitative data on its potency, selectivity, and functional effects are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Discovery of this compound: An In Silico Approach

The discovery of this compound was a result of a structure-based virtual screening of millions of commercially available small molecules from the ZINC database.[1] The process began with the development of homology models for the MRGPRX2 receptor, which were validated using known activating ligands, including various opioid compounds.[1] This computational approach allowed for the virtual docking of a vast chemical library to predict potential agonists.

ZINC-3573 emerged from this screening as a promising candidate.[1] Subsequent experimental validation confirmed its activity, and further investigation revealed that the biological activity resided in the (R)-enantiomer, while the (S)-enantiomer was essentially inactive.[1][2] This stereospecificity makes the enantiomeric pair an ideal tool for researchers, providing a built-in negative control for experiments.[2]

Logical Workflow for Discovery

discovery_workflow cluster_in_silico In Silico Phase cluster_experimental Experimental Validation homology_modeling MRGPRX2 Homology Model Generation model_validation Model Validation with Known Ligands (Opioids) homology_modeling->model_validation Validate virtual_screening Docking of >4 Million ZINC Compounds model_validation->virtual_screening Screen hit_prediction Prediction of ZINC-3573 as a Hit virtual_screening->hit_prediction Identify synthesis Synthesis of Racemic ZINC-3573 hit_prediction->synthesis Synthesize in_vitro_testing In Vitro Biological Assays synthesis->in_vitro_testing Test enantiomer_separation Chiral Separation and Synthesis of Enantiomers in_vitro_testing->enantiomer_separation Separate & Synthesize activity_confirmation This compound Confirmed as Active Agonist enantiomer_separation->activity_confirmation Confirm

Caption: In silico discovery and experimental validation workflow for this compound.

Chemical Synthesis

While initially sourced as a racemic mixture, the synthesis of the individual enantiomers of ZINC-3573 is crucial for its use as a specific chemical probe. The synthesis of (R)- and (S)-ZINC-3573 involves the preparation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the chiral pyrrolidine moiety.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined in the supplementary information of the primary publication by Lansu et al. (2017) in Nature Chemical Biology. Researchers should refer to this source for precise reagent quantities, reaction conditions, and purification methods. A general outline of the synthetic strategy is as follows:

  • Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This is typically achieved through the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. Various methods exist for the synthesis of this heterocyclic system.[2]

  • Introduction of the Phenyl Group: A phenyl group is introduced at the 5-position of the pyrazolo[1,5-a]pyrimidine ring, often via a cross-coupling reaction.

  • Functionalization for Pyrrolidine Attachment: The 7-position of the pyrazolo[1,5-a]pyrimidine core is functionalized to allow for nucleophilic substitution.

  • Coupling with the Chiral Pyrrolidine: The final step involves the coupling of the functionalized pyrazolo[1,5-a]pyrimidine with the desired enantiomer of 3-(dimethylamino)pyrrolidine. For the synthesis of this compound, (R)-3-(dimethylamino)pyrrolidine is used.

Biological Activity and Quantitative Data

This compound is a selective agonist of MRGPRX2, a receptor primarily expressed in sensory neurons and mast cells.[2] Its activation by this compound triggers downstream signaling cascades, leading to cellular responses such as intracellular calcium release and degranulation of mast cells.[2][3] The (S)-enantiomer, (S)-ZINC-3573, serves as an excellent negative control as it is largely inactive at MRGPRX2.[2][4]

Table 1: In Vitro Potency and Cellular Activity of ZINC-3573 Enantiomers
CompoundAssayTargetResult (EC50)Reference
This compound PRESTO-TangoMRGPRX2740 nM[2]
FLIPRMRGPRX21 µM[2]
(S)-ZINC-3573 PRESTO-TangoMRGPRX2> 100 µM[2]
FLIPRMRGPRX2> 100 µM[2]
Table 2: Selectivity Profile of this compound
Target ClassNumber of Targets ScreenedActivityReference
GPCRs315No significant off-target activity[1][2]
Kinases97Little activity at 10 µM[1][2]

Signaling Pathways and Mechanism of Action

Activation of MRGPRX2 by this compound leads to the coupling of Gαq and Gαi G-proteins.[4] The Gαq pathway activation results in the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation.[1][3]

MRGPRX2 Signaling Pathway

mrgprx2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds & Activates G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers

Caption: Simplified signaling pathway of MRGPRX2 activation by this compound.

Experimental Protocols

PRESTO-Tango GPCRome Screening

This assay is used to assess the selectivity of a compound across a large panel of G protein-coupled receptors.

  • Principle: The PRESTO-Tango assay is a high-throughput method that measures β-arrestin recruitment to activated GPCRs. It utilizes a transcription factor-based reporter system that is cleaved upon receptor activation and translocates to the nucleus to drive reporter gene expression.

  • Protocol Outline:

    • HEK 293 cells are transiently co-transfected with a plasmid encoding a specific GPCR fused to a TEV protease recognition site and a transcription factor, and a second plasmid containing a β-arrestin-TEV protease fusion protein.

    • Transfected cells are plated in 384-well plates.

    • This compound is added to the cells at a concentration of 10 µM.

    • After an incubation period, a luciferase substrate is added, and luminescence is measured to quantify reporter gene expression, which is proportional to receptor activation.

FLIPR Calcium Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent intracellular calcium release, the dye fluoresces, and the change in fluorescence intensity is measured over time.

  • Protocol Outline:

    • HEK 293 cells stably expressing MRGPRX2 are seeded in 384-well plates.

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).

    • This compound is added to the wells, and fluorescence is continuously monitored to measure the increase in intracellular calcium.

    • EC50 values are calculated from the dose-response curves.

Mast Cell Degranulation Assay

This assay quantifies the release of cellular contents from mast cells upon stimulation.

  • Principle: Mast cell degranulation can be measured by quantifying the release of specific enzymes, such as β-hexosaminidase, into the supernatant.

  • Protocol Outline:

    • LAD2 human mast cells are cultured and sensitized.

    • Cells are washed and resuspended in a suitable buffer.

    • This compound is added at various concentrations to stimulate the cells.

    • After incubation, the cells are centrifuged, and the supernatant is collected.

    • The amount of β-hexosaminidase released into the supernatant is quantified by a colorimetric assay using a specific substrate.

    • The percentage of degranulation is calculated relative to a positive control (e.g., cell lysis).

Conclusion

This compound is a powerful and selective chemical probe for the study of MRGPRX2. Its discovery through a sophisticated in silico screening pipeline highlights the power of computational methods in modern drug discovery. The availability of its inactive (S)-enantiomer provides a crucial tool for validating its on-target effects. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its use by researchers in the fields of pharmacology, immunology, and neuroscience, ultimately contributing to a better understanding of the role of MRGPRX2 in health and disease.

References

(R)-ZINC-3573: A Technical Guide to its Role in Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of (R)-ZINC-3573 in inducing mast cell degranulation and related cellular responses.

Table 1: Potency of this compound in Various In Vitro Assays

Assay TypeCell LineParameterValueReference
MRGPRX2 Activation (PRESTO-Tango)HEK293TEC50740 nM[2]
Calcium Mobilization (FLIPR)HEK293T expressing MRGPRX2EC501 µM[2]
Mast Cell DegranulationLAD2EC50Comparable to calcium mobilization[3]

Table 2: Selectivity Profile of this compound

Target ClassNumber TestedActivityReference
GPCRs (PRESTO-Tango)315Selective for MRGPRX2[2]
Kinases (DiscoverX KINOMEscan at 10 µM)97Little to no significant activity[2]

Signaling Pathways

Activation of MRGPRX2 by this compound initiates a signaling cascade predominantly through the coupling to Gq and Gi heterotrimeric G proteins.[4] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This sustained increase in cytosolic calcium is a critical event for the fusion of granular membranes with the plasma membrane, resulting in degranulation.

RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds to Gq Gq MRGPRX2->Gq Activates Gi Gi MRGPRX2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Gi->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Degranulation Degranulation (β-hexosaminidase release) Ca_cyto->Degranulation Triggers

Caption: this compound signaling pathway in mast cells.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from studies using the human mast cell line LAD2.[5]

Materials:

  • LAD2 human mast cells

  • Tyrode's buffer (or other suitable physiological buffer)

  • This compound stock solution (in DMSO)

  • (S)-ZINC-3573 stock solution (in DMSO, for negative control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)

  • Triton X-100 (for cell lysis and total release control)

  • 96-well plates

  • Incubator (37°C)

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of Tyrode's buffer.[5]

  • Compound Addition: Prepare serial dilutions of this compound and (S)-ZINC-3573 in Tyrode's buffer. Add the desired concentrations of the compounds to the wells. For control wells, add buffer with the corresponding DMSO concentration.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Total Release Control: To determine the total amount of β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100.

  • Enzymatic Reaction: Add the collected supernatant and the lysate from the total release control to a new 96-well plate. Add the PNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Total Release - Absorbance of Blank)] x 100

cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay Assay cluster_analysis Data Analysis seed Seed LAD2 cells (2x10⁵ cells/well) add_compound Add this compound (various concentrations) seed->add_compound incubate Incubate (37°C, 30 min) add_compound->incubate collect_sup Collect Supernatant incubate->collect_sup add_substrate Add PNAG Substrate collect_sup->add_substrate incubate_substrate Incubate (37°C, 60-90 min) add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read Read Absorbance (405 nm) add_stop->read calculate Calculate % Degranulation read->calculate

Caption: Experimental workflow for β-hexosaminidase release assay.

Intracellular Calcium Mobilization Assay

This protocol is a general guideline based on the use of fluorescent calcium indicators and automated plate readers like the FLIPR® system.

Materials:

  • LAD2 cells or other MRGPRX2-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound stock solution (in DMSO)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)

Procedure:

  • Cell Seeding: Seed cells in black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a set period.

  • Compound Injection: The instrument's automated injection system adds the this compound solution at various concentrations to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence. Plot the concentration-response curve to determine the EC50 value.

Conclusion

This compound is a critical tool for dissecting the role of MRGPRX2 in mast cell biology. Its selectivity and well-characterized mechanism of action make it an invaluable agonist for studying IgE-independent degranulation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of mast cell-mediated diseases and to explore the therapeutic potential of targeting the MRGPRX2 pathway.

References

Investigating Pain and Itch Pathways with (R)-ZINC-3573: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-ZINC-3573 is a potent and selective chemical probe for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] This receptor is a key player in the intricate signaling pathways of pain and itch, particularly in pseudo-allergic reactions and neurogenic inflammation.[4] MRGPRX2 is primarily expressed in mast cells and small-diameter sensory neurons within the dorsal root and trigeminal ganglia.[4] As a selective agonist, this compound provides researchers with a critical tool to dissect the molecular mechanisms of MRGPRX2 activation and its downstream consequences. This guide offers a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound in pain and itch research.

Quantitative Data

The following tables summarize the key pharmacological and physicochemical properties of this compound and its inactive enantiomer, (S)-ZINC-3573, which serves as an essential negative control.

Table 1: Potency and Efficacy Data

Compound Target Assay Type Value (EC₅₀) Reference
This compound MRGPRX2 General Agonist Activity 740 nM (0.74 µM) [1][5]
This compound MRGPRX2 PRESTO-Tango 740 nM [4]
This compound MRGPRX2 FLIPR (Calcium Mobilization) 1 µM [4]

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango / FLIPR | > 100 µM |[4][6] |

Table 2: Selectivity Profile of this compound

Screening Panel Number of Targets Concentration Result Reference
PRESTO-Tango GPCRome 315 GPCRs Concentration-response No significant off-target activity [4]
DiscoverX KINOMEscan 97 Kinases 10 µM Little activity; closest hits were BTK (Kd=27µM) and MAPK8 (Kd=19µM) [4]

| General GPCR Screen | >350 GPCRs | Not specified | Selective for MRGPRX2 over other tested GPCRs, including MRGPRX1 | |

Table 3: Physicochemical Properties of this compound

Property Value Reference
Chemical Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Molecular Formula C₁₈H₂₁N₅ [7]
Molecular Weight 307.4 g/mol
CAS Number 2089389-15-9
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO; Soluble to 100 mM in 1eq. HCl

| Storage | Store as dry powder at +4°C. Store DMSO stock solutions (≤10 mM) at -20°C or -80°C. |[1][4] |

Signaling Pathways and Mechanisms of Action

Activation of MRGPRX2 by this compound initiates a complex signaling cascade. The receptor demonstrates promiscuous coupling to multiple G protein subfamilies, including Gq/11 and Gi.[8][9] This coupling triggers downstream effector systems, most notably the release of intracellular calcium, which in mast cells leads to degranulation and the release of pro-inflammatory and pruritic mediators like histamine.[1][4]

MRGPRX2_Signaling_Pathway MRGPRX2 Signaling Pathway cluster_receptor Cell Membrane cluster_cell Mast Cell Cytosol cluster_extracellular Extracellular Space cluster_neuron Sensory Neuron RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds Gq Gq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to Degranulation Degranulation Ca_release->Degranulation Triggers Mediators Histamine & Other Mediators Degranulation->Mediators Releases NeuronReceptor Receptors Mediators->NeuronReceptor Activate Sensation Pain / Itch Sensation NeuronReceptor->Sensation Signal Experimental_Workflow General Experimental Workflow A Prepare Stock Solutions (this compound & Controls) C Prepare Working Dilutions A->C B Cell Culture & Seeding (e.g., MRGPRX2-expressing cells) D Assay-Specific Preparation (e.g., Dye Loading) B->D E Compound Treatment C->E D->E F Incubation Period E->F G Data Acquisition (e.g., FLIPR, Plate Reader) F->G H Data Analysis (e.g., EC₅₀ Determination) G->H Antagonist_Screening_Workflow Antagonist Screening Workflow A Prepare & Seed Cells Expressing MRGPRX2 B Pre-treat with Test Antagonist Compounds A->B C Incubate B->C D Stimulate with this compound (at fixed EC₈₀ concentration, ~3 µM) C->D E Measure Cellular Response (e.g., Calcium Flux) D->E F Data Analysis (Calculate % Inhibition, IC₅₀) E->F

References

The Structure-Activity Relationship of (R)-ZINC-3573 Analogs: A Technical Guide to a Selective MRGPRX2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 has emerged as a valuable chemical probe for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization. While extensive SAR studies on a broad series of this compound analogs are not yet publicly available, this guide consolidates the existing knowledge on the parent compound and its stereoisomer to inform future drug discovery efforts targeting MRGPRX2.

This compound is a selective agonist of MRGPRX2 with an EC50 value of 740 nM.[1] Its discovery through in silico screening has provided a potent tool to investigate the physiological and pathological roles of this receptor.[3] The compound's selectivity is a key feature, as it shows minimal activity at over 315 other G protein-coupled receptors (GPCRs).[3]

Core Compound Data

The biological activity of this compound is highly stereospecific. The (R)-enantiomer is the active agonist, while the (S)-enantiomer, (S)-ZINC-3573, is essentially inactive and serves as an ideal negative control for in vitro and in vivo studies.[3]

CompoundTargetAssayActivity (EC50)Reference
This compoundMRGPRX2PRESTO-Tango740 nM[1]
This compoundMRGPRX2FLIPR~1 µM[1]
(S)-ZINC-3573MRGPRX2PRESTO-Tango & FLIPR> 100 µM[1]

Mechanism of Action and Signaling Pathway

Activation of MRGPRX2 by this compound initiates a downstream signaling cascade that leads to the release of inflammatory mediators from mast cells.[3] This process is primarily mediated through the Gαq signaling pathway, resulting in an increase in intracellular calcium concentrations.[3] The subsequent degranulation of mast cells releases histamine and other pro-inflammatory molecules.

MRGPRX2_Signaling_Pathway cluster_intracellular Intracellular Space RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Gq Gαq MRGPRX2->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto Ca²⁺ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Degranulation Mast Cell Degranulation Ca2_cyto->Degranulation Triggers Mediators Histamine & other mediators Degranulation->Mediators Release

Caption: Signaling pathway of MRGPRX2 activation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.

PRESTO-Tango β-Arrestin Recruitment Assay

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transmitted Signal of Tango) assay is a high-throughput method to measure G protein-coupled receptor (GPCR) activation by quantifying β-arrestin recruitment.

Principle: This assay utilizes a modified GPCR that has a C-terminal TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Ligand binding to the GPCR induces β-arrestin recruitment, which is fused to a TEV protease. This brings the protease in proximity to its cleavage site on the receptor, releasing the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.

Methodology:

  • Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are commonly used. These cells are transfected with a plasmid encoding the MRGPRX2-Tango construct.

  • Compound Treatment: Following transfection, cells are incubated with various concentrations of the test compounds (e.g., this compound and its analogs).

  • Incubation: The cells are incubated for a sufficient period (e.g., 12-16 hours) to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression.

  • Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.

PRESTO_Tango_Workflow cluster_workflow PRESTO-Tango Assay Workflow A Transfect HTLA cells with MRGPRX2-Tango construct B Incubate with This compound analogs A->B C Ligand binding induces β-arrestin-TEV recruitment B->C D TEV protease cleaves receptor, releasing transcription factor C->D E Transcription factor translocates to nucleus and activates luciferase expression D->E F Add luciferase substrate and measure luminescence E->F G Data Analysis: EC50 determination F->G

Caption: Workflow for the PRESTO-Tango β-arrestin recruitment assay.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based assay used to measure changes in intracellular calcium concentration, which is a hallmark of Gαq-coupled GPCR activation.

Principle: Cells expressing the target receptor (MRGPRX2) are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. The FLIPR instrument detects this change in fluorescence in real-time.

Methodology:

  • Cell Culture: HEK293 cells stably expressing MRGPRX2 are plated in a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) that can cross the cell membrane. Inside the cell, esterases cleave the AM ester group, trapping the dye in the cytoplasm.

  • Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured. The test compounds are then added to the wells.

  • Fluorescence Measurement: The FLIPR instrument monitors the fluorescence intensity in each well over time. An increase in fluorescence indicates a rise in intracellular calcium and thus receptor activation.

  • Data Analysis: The peak fluorescence response is used to determine the potency (EC50) of the compounds.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay directly measures the physiological response of mast cells to MRGPRX2 activation, which is the release of granular contents.

Principle: β-hexosaminidase is an enzyme stored in the granules of mast cells. Upon degranulation, this enzyme is released into the extracellular medium. Its activity can be quantified using a colorimetric substrate.

Methodology:

  • Cell Culture: A human mast cell line, such as LAD2, is used. The cells are cultured in appropriate media.

  • Compound Treatment: The cells are incubated with the test compounds for a defined period (e.g., 30 minutes).

  • Supernatant Collection: The cells are centrifuged, and the supernatant, containing the released β-hexosaminidase, is collected.

  • Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored product (p-nitrophenol).

  • Absorbance Measurement: The absorbance of the colored product is measured using a spectrophotometer. The amount of β-hexosaminidase released is proportional to the level of degranulation.

  • Data Normalization: The results are often expressed as a percentage of the total β-hexosaminidase content, which is determined by lysing a parallel set of untreated cells.

Conclusion and Future Directions

This compound is a pioneering chemical probe that has significantly advanced our understanding of MRGPRX2 biology. Its high selectivity and the availability of its inactive enantiomer make it an invaluable tool for delineating the roles of this receptor in health and disease. While the current body of literature provides a solid foundation, a systematic medicinal chemistry effort to explore the structure-activity relationships of this compound analogs is a critical next step. Such studies would be instrumental in the development of more potent and selective agonists or potentially antagonists with therapeutic potential for treating inflammatory and allergic conditions. Future research should focus on modifying the pyrazolopyrimidine core, the phenyl substituent, and the dimethylaminopyrrolidine moiety to probe the key interactions with the MRGPRX2 binding pocket and to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.

References

(R)-ZINC-3573: A Technical Guide for Investigating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, a complex process orchestrated by the interplay of the nervous and immune systems, is a key contributor to various pathological conditions, including chronic pain, psoriasis, and rosacea. A central player in this phenomenon is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on mast cells and sensory neurons. Activation of MRGPRX2 by a variety of ligands, including neuropeptides like Substance P, triggers mast cell degranulation and the release of pro-inflammatory mediators. (R)-ZINC-3573 has been identified as a potent and selective agonist of MRGPRX2, making it a valuable chemical probe for elucidating the mechanisms of neurogenic inflammation and for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its use in in vitro and in vivo studies of neurogenic inflammation, and a summary of its key quantitative data.

Introduction to this compound

This compound is a small molecule agonist that selectively targets the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Its enantiomer, (S)-ZINC-3573, serves as a valuable negative control due to its significantly lower potency, allowing for well-controlled experiments to dissect MRGPRX2-specific effects. The activation of MRGPRX2 by this compound on mast cells initiates a signaling cascade that results in the release of histamine, proteases, and other inflammatory mediators, which are key events in neurogenic inflammation.[1]

Chemical Properties:

PropertyValue
Chemical Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
CAS Number 2089389-15-9

Mechanism of Action and Signaling Pathway

This compound acts as a direct agonist at the MRGPRX2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

MRGPRX2 Signaling Cascade

The activation of MRGPRX2 by this compound primarily couples to Gαq and Gαi proteins.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a critical step for mast cell degranulation.

  • Gαi Pathway: The role of Gαi in MRGPRX2 signaling is less well-defined but is thought to contribute to the overall cellular response, potentially by modulating adenylyl cyclase activity.

The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX2:

MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq activates RZINC This compound RZINC->MRGPRX2 binds PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Degranulation Mast Cell Degranulation Ca_cyto->Degranulation triggers Mediators Histamine, Tryptase, Cytokines, etc. Degranulation->Mediators releases

MRGPRX2 signaling pathway upon activation by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, (S)-ZINC-3573.

Table 1: In Vitro Potency of this compound and (S)-ZINC-3573

CompoundAssayEC50Reference
This compound PRESTO-Tango GPCRome screening740 nM[1]
FLIPR Assay (Calcium Mobilization)1 µM[1]
(S)-ZINC-3573 PRESTO-Tango GPCRome screening> 100 µM[1]
FLIPR Assay (Calcium Mobilization)> 100 µM[1]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets ScreenedActivityReference
Class A GPCRs315No significant off-target agonism at 10 µM[1]
Kinases (DiscoverX KINOMEscan)97Minimal activity at 10 µM[1]

Table 3: Cellular Activity of this compound

Cell LineAssayEffectConcentrationReference
LAD2 (Human Mast Cell Line)Calcium MobilizationInduces intracellular calcium release-[1]
LAD2 (Human Mast Cell Line)β-hexosaminidase Release (Degranulation)Induces degranulation-[1]
HEK293 cellsFLIPR Ca2+ assay (antagonist mode)-EC80 concentration of 3 µM used[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to study neurogenic inflammation using this compound.

In Vitro Assays

The following workflow outlines the general procedure for in vitro characterization of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture LAD2 Mast Cells Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Degran_Assay β-Hexosaminidase Release Assay Cell_Culture->Degran_Assay Compound_Prep Prepare this compound and (S)-ZINC-3573 Stocks Compound_Prep->Ca_Assay Compound_Prep->Degran_Assay Dose_Response Generate Dose-Response Curves Ca_Assay->Dose_Response Degran_Assay->Dose_Response EC50_Calc Calculate EC50 Values Dose_Response->EC50_Calc

General workflow for in vitro characterization of this compound.

This assay measures the increase in intracellular calcium concentration in response to MRGPRX2 activation.

Materials:

  • LAD2 human mast cell line

  • This compound and (S)-ZINC-3573

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Probenecid

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding: Seed LAD2 cells in 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS containing probenecid (to prevent dye extrusion) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and (S)-ZINC-3573 in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Compound Addition: Use the plate reader's injector to add the different concentrations of this compound, (S)-ZINC-3573, or vehicle control to the wells.

  • Data Acquisition: Record the fluorescence intensity over time (typically for 2-5 minutes) to capture the transient calcium influx.

  • Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is used to determine the response. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • LAD2 human mast cell line

  • This compound and (S)-ZINC-3573

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase content)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well microplates

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Protocol:

  • Cell Preparation: Wash LAD2 cells and resuspend them in Tyrode's buffer.

  • Compound Stimulation: Aliquot the cell suspension into a 96-well plate. Add different concentrations of this compound, (S)-ZINC-3573, or vehicle control. Incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Total Release Control: To a separate set of wells containing cells, add Triton X-100 to lyse the cells and release the total cellular content of β-hexosaminidase.

  • Enzymatic Reaction: In a new 96-well plate, mix the collected supernatants and the total release lysates with the pNAG substrate solution. Incubate for 1-2 hours at 37°C.

  • Stopping the Reaction: Add the stop solution to each well. The solution will turn yellow in the presence of the product.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100. Plot the percentage of release against the compound concentration to generate a dose-response curve.

In Vivo Models of Neurogenic Inflammation

While this compound has not been evaluated in vivo, the following established models are highly relevant for assessing the therapeutic potential of MRGPRX2 modulators in neurogenic inflammation.

This model directly assesses the inflammatory response to a key endogenous MRGPRX2 ligand.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Substance P

  • This compound (or test compound) and vehicle

  • Plethysmometer or calipers

  • Syringes and needles for intraplantar injection

Protocol:

  • Acclimatization: Acclimate the mice to the experimental setup.

  • Baseline Measurement: Measure the baseline paw volume or thickness using a plethysmometer or calipers.

  • Compound Administration: Administer this compound (or test compound) or vehicle via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the Substance P challenge.

  • Induction of Edema: Inject a sterile solution of Substance P (typically 10-30 µg) in a small volume (e.g., 20 µL) into the plantar surface of the right hind paw. Inject the vehicle into the left hind paw as a control.

  • Edema Measurement: Measure the paw volume or thickness at various time points after the Substance P injection (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: Calculate the change in paw volume (edema) for each animal. Compare the edema in the compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Mustard oil activates sensory neurons, leading to the release of neuropeptides and subsequent neurogenic inflammation.[3][4]

Materials:

  • Mice

  • Mustard oil (allyl isothiocyanate)

  • Vehicle for mustard oil (e.g., mineral oil)

  • This compound (or test compound) and vehicle

  • Calipers or laser Doppler flowmeter

Protocol:

  • Compound Administration: Administer the test compound or vehicle.

  • Induction of Inflammation: Apply a small volume (e.g., 10-20 µL) of a dilute solution of mustard oil (e.g., 0.5-5%) to the surface of the mouse ear or paw.

  • Measurement of Inflammation:

    • Edema: Measure the ear or paw thickness with calipers at various time points.

    • Blood Flow: Measure changes in blood flow using a laser Doppler flowmeter as an indicator of vasodilation.

  • Data Analysis: Compare the inflammatory response in the treated group to the vehicle group.

LL-37 is an antimicrobial peptide that is also an endogenous ligand for MRGPRX2 and is implicated in the pathogenesis of rosacea.[5][6][7] This model is relevant for studying the role of MRGPRX2 in skin-specific neurogenic inflammation.

Materials:

  • Mice

  • LL-37 peptide

  • This compound (or test compound) and vehicle

  • Digital camera for imaging erythema

  • Biopsy tools for histological analysis

Protocol:

  • Induction of Inflammation: Administer daily intradermal injections of LL-37 into the dorsal skin of the mice for several consecutive days.[7]

  • Compound Administration: Administer the test compound or vehicle daily, either systemically or topically.

  • Assessment of Inflammation:

    • Erythema Scoring: Visually score the redness of the skin daily.

    • Histology: At the end of the study, collect skin biopsies and perform histological analysis (e.g., H&E staining) to assess immune cell infiltration and other inflammatory changes.

  • Data Analysis: Compare the erythema scores and histological parameters between the treated and vehicle groups.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of neurogenic inflammation. Its selectivity for MRGPRX2 allows for the precise dissection of this receptor's role in mast cell activation and the subsequent inflammatory cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound in both in vitro and conceptually in in vivo settings to advance our understanding of neurogenic inflammation and to facilitate the discovery of novel therapeutics targeting this pathway.

References

Commercial availability and suppliers of (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3575 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and inflammation. This guide provides an in-depth overview of its commercial availability, technical specifications, and the experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

(R)-ZINC-3573 is readily available for research purposes from several reputable suppliers. The inactive enantiomer, (S)-ZINC-3573, which serves as a negative control, is also commercially available from many of the same sources.

SupplierWebsite
R&D Systems (a Bio-Techne brand)--INVALID-LINK--
Tocris Bioscience (a Bio-Techne brand)--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Cambridge Bioscience--INVALID-LINK--
MedKoo Biosciences--INVALID-LINK--
Sigma-Aldrich--INVALID-LINK--
TargetMol--INVALID-LINK--
AbMole BioScience--INVALID-LINK--

Technical Data

A summary of the key technical specifications for this compound is provided below.

PropertyValueCitations
IUPAC Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine[1]
Molecular Formula C₁₈H₂₁N₅[1]
Molecular Weight 307.39 g/mol [2][3]
CAS Number 2089389-15-9[1][4]
Purity ≥98% (typically by HPLC)[1]
Solubility Soluble in DMSO (to 100 mM) and 1eq. HCl (to 100 mM)[1]
Storage Store at +4°C for short term, -20°C for long term.[2][5]
Biological Activity Selective MRGPRX2 agonist[1][2][6]
EC₅₀ ~740 nM[1][2][4][6]

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist at the MRGPRX2 receptor, which is primarily expressed on mast cells and sensory neurons. Activation of MRGPRX2 by this compound initiates a downstream signaling cascade that leads to cellular responses such as degranulation and the release of inflammatory mediators. The binding of this compound to MRGPRX2 is known to activate Gαq and Gαi signaling pathways, leading to an increase in intracellular calcium.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RZINC3573 This compound MRGPRX2 MRGPRX2 RZINC3573->MRGPRX2 Binds to G_protein Gαq / Gαi MRGPRX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Degranulation Mast Cell Degranulation Ca_increase->Degranulation Triggers

MRGPRX2 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are outlined below.

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

  • LAD2 human mast cells (or other cells expressing MRGPRX2)

  • This compound

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black-walled, clear-bottom assay plates

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating: Seed LAD2 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at the desired concentrations.

  • FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the this compound solution to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to determine the EC₅₀ value of this compound.

FLIPR_Assay_Workflow A Seed LAD2 cells in assay plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 1 hour C->D F Measure fluorescence in FLIPR instrument D->F E Prepare this compound serial dilutions E->F G Analyze data to determine EC₅₀ F->G

FLIPR Assay Workflow
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with this compound, as a measure of degranulation.

Materials:

  • LAD2 human mast cells

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Lysis buffer (e.g., Tyrode's buffer with 0.1% Triton X-100)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend them at the desired concentration.

  • Stimulation: Add the cell suspension to a 96-well plate. Add different concentrations of this compound to the wells and incubate at 37°C for 30 minutes. Include a negative control (buffer only) and a positive control for maximal release (lysis buffer).

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Enzyme Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution. Incubate at 37°C for 1-2 hours.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a plate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: ((Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) * 100.

Degranulation_Assay_Workflow A Prepare LAD2 cell suspension B Stimulate cells with This compound A->B C Incubate for 30 min B->C D Centrifuge and collect supernatant C->D E Incubate supernatant with pNAG substrate D->E F Stop reaction and measure absorbance E->F G Calculate % degranulation F->G

Degranulation Assay Workflow
PRESTO-Tango β-Arrestin Recruitment Assay

This assay is used to assess the recruitment of β-arrestin to the MRGPRX2 receptor upon agonist binding, providing insights into G protein-independent signaling.

Materials:

  • HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein)

  • Plasmids encoding the MRGPRX2-Tango construct

  • Transfection reagents

  • This compound

  • Luciferase assay reagent

  • 384-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HTLA cells with the MRGPRX2-Tango plasmid.

  • Cell Plating: Plate the transfected cells into 384-well plates.

  • Compound Stimulation: Add serial dilutions of this compound to the cells and incubate overnight.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates β-arrestin recruitment. The data is used to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

This technical guide provides a comprehensive overview of this compound for research applications. For further details, it is recommended to consult the primary literature, particularly Lansu et al., Nature Chemical Biology, 2017.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ZINC-3573 is a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1] Activation of MRGPRX2 by agonists like this compound leads to the mobilization of intracellular calcium, a key second messenger in cellular signaling.[2][3] This application note provides a detailed protocol for utilizing this compound to study MRGPRX2 activation in vitro through calcium imaging, a widely used technique to measure intracellular calcium dynamics.[4] The protocol is designed for use in cell lines endogenously expressing MRGPRX2, such as the human mast cell line LAD2, or in host cells recombinantly expressing the receptor.

Signaling Pathway

Activation of MRGPRX2 by this compound initiates a Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds to Gq Gq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds to Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Stores IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: this compound signaling pathway.

Quantitative Data

The following table summarizes the known quantitative data for this compound and its less active enantiomer, (S)-ZINC-3573. This data is crucial for designing dose-response experiments.

CompoundAssayCell LineParameterValueReference
This compound PRESTO-Tango-EC50740 nM[1]
FLIPR-EC501 µM
Intracellular Calcium ReleaseLAD2 Mast Cells-Induces Release[2]
DegranulationLAD2 Mast Cells-Induces Degranulation[2]
(S)-ZINC-3573 PRESTO-Tango-EC50> 100 µM
FLIPR-EC50> 100 µM

Experimental Protocols

This section provides a detailed protocol for an in vitro calcium imaging assay using this compound. This protocol is adaptable for various fluorescence plate readers and microscopy setups.

Experimental Workflow

experimental_workflow A 1. Cell Seeding B 2. Calcium Dye Loading A->B D 4. Baseline Fluorescence Reading B->D C 3. Compound Preparation E 5. Compound Addition C->E D->E F 6. Post-Addition Fluorescence Reading E->F G 7. Data Analysis F->G

Caption: In vitro calcium imaging workflow.

Materials and Reagents
  • Cell Line: LAD2 cells or a suitable cell line expressing MRGPRX2.

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stored as a 10 mM stock in DMSO at -20°C.

  • (S)-ZINC-3573 (optional negative control): Stored as a 10 mM stock in DMSO at -20°C.

  • Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or equivalent.

  • Pluronic F-127 (optional): To aid in dye loading.

  • Probenecid (optional): To prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader or microscope with appropriate filters for the chosen dye.

Protocol

1. Cell Seeding:

  • Culture cells to 70-80% confluency.

  • Harvest and resuspend cells in culture medium.

  • Seed cells into black-walled, clear-bottom microplates at an optimized density (e.g., 20,000 - 50,000 cells per well for a 96-well plate).

  • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Calcium Dye Loading:

  • Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM in Assay Buffer is often used. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to improve dye solubility and cell loading.

  • Aspirate the culture medium from the cell plate.

  • Wash the cells once with Assay Buffer.

  • Add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, gently wash the cells 2-3 times with Assay Buffer to remove excess dye. Probenecid (e.g., 2.5 mM) can be included in the final wash and during the assay to inhibit dye extrusion.

  • Add fresh Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the AM ester.

3. Compound Preparation:

  • Thaw the this compound stock solution.

  • Prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. A typical concentration range for a dose-response curve would be from 1 nM to 10 µM. It is important to prepare these dilutions fresh.

  • Prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

  • If using, prepare dilutions of the negative control, (S)-ZINC-3573, in a similar manner.

4. Data Acquisition:

  • Place the cell plate into the fluorescence plate reader or onto the microscope stage.

  • Set the instrument parameters for the chosen calcium indicator (e.g., for Fluo-4: Excitation ~494 nm, Emission ~516 nm).

  • Record a baseline fluorescence reading for a set period (e.g., 10-20 seconds) before compound addition.

  • Using the instrument's injection system or by manual pipetting, add the prepared compound dilutions to the respective wells.

  • Immediately begin recording the fluorescence signal for a period of 2-5 minutes to capture the calcium transient.

5. Data Analysis:

  • The change in intracellular calcium is typically represented as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), expressed as ΔF/F0.

  • For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.

Troubleshooting

  • Low signal-to-noise ratio: Optimize cell seeding density, dye loading concentration, and incubation time. Ensure complete removal of phenol red-containing medium.

  • High background fluorescence: Ensure thorough washing after dye loading. Use a background subtraction correction in your analysis.

  • Cell detachment: Use poly-D-lysine coated plates to improve cell adherence. Be gentle during washing steps.

  • No response to this compound: Confirm MRGPRX2 expression in your cell line. Verify the activity of your this compound stock.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the function and pharmacology of the MRGPRX2 receptor through in vitro calcium imaging.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), in cell culture experiments. Detailed protocols for key applications are provided to ensure reproducible and accurate results.

This compound is a potent and selective tool for investigating MRGPRX2-mediated signaling and cellular functions. This document outlines recommended concentrations, experimental procedures, and expected outcomes based on available scientific literature.

Mechanism of Action and Cellular Effects

This compound acts as a selective agonist at the MRGPRX2, a receptor primarily expressed on mast cells and sensory neurons.[1][2][3][4] Activation of MRGPRX2 by this compound initiates downstream signaling cascades, leading to physiological responses such as intracellular calcium mobilization and degranulation of mast cells, which are implicated in itch, pain, and inflammatory responses.[1][2][3][5] Structural studies have revealed that this compound binds to a negatively charged pocket within the MRGPRX2 receptor.[6][7] MRGPRX2 is known to couple to both Gq and Gi G protein families to exert its effects.[6] For optimal experimental design, it is recommended to use the inactive enantiomer, (S)-ZINC-3573, as a negative control.[2][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity in various cellular assays.

ParameterValueAssay SystemReference
EC50 740 nMPRESTO-Tango β-arrestin recruitment assay[1][2]
EC50 1 µMFLIPR calcium influx assay[2]
Recommended Cell Assay Concentration < 1 µMGeneral cell-based assays[2]
(S)-ZINC-3573 Activity EC50 > 100 µMPRESTO-Tango and FLIPR assays[2]

Signaling Pathway

Activation of MRGPRX2 by this compound leads to the activation of downstream signaling pathways primarily through Gq and Gi proteins. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in mast cell degranulation.

MRGPRX2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds Gq Gq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation Ca_release->Degranulation Triggers

Caption: MRGPRX2 signaling cascade initiated by this compound.

Experimental Protocols

LAD2 Mast Cell Culture

LAD2 cells are a human mast cell line commonly used for studying MRGPRX2-mediated responses.

Materials:

  • StemPro™-34 SFM medium

  • Human Stem Cell Factor (SCF)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • T25 culture flasks

Protocol:

  • Culture LAD2 cells in T25 flasks using StemPro™-34 SFM medium supplemented with 100 ng/mL human SCF, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

  • Maintain cell density below 1x106 cells/mL.

  • Perform a half-media change weekly with fresh, pre-warmed complete medium.

β-Hexosaminidase Degranulation Assay

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • LAD2 cells

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • This compound stock solution (in DMSO)

  • (S)-ZINC-3573 stock solution (in DMSO, as a negative control)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • 0.1 M citrate buffer, pH 4.5

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • 96-well plate

  • Plate reader

Protocol Workflow:

Degranulation_Workflow A 1. Seed LAD2 cells in a 96-well plate (2 x 10^5 cells/well) B 2. Wash cells twice with Tyrode's buffer A->B C 3. Add varying concentrations of this compound or (S)-ZINC-3573 (negative control) B->C D 4. Incubate for 30 minutes at 37°C C->D E 5. Centrifuge plate to pellet cells D->E F 6. Transfer supernatant to a new plate E->F G 7. Add PNAG substrate solution to supernatant F->G H 8. Incubate for 1 hour at 37°C G->H I 9. Add stop solution H->I J 10. Measure absorbance at 405 nm I->J

Caption: Workflow for the β-hexosaminidase degranulation assay.

Detailed Steps:

  • Seed LAD2 cells into a 96-well plate at a density of 2 x 105 cells per well and incubate overnight.

  • The next day, gently wash the cells twice with pre-warmed Tyrode's buffer supplemented with 0.1% BSA.

  • Prepare serial dilutions of this compound and the negative control (S)-ZINC-3573 in Tyrode's buffer. A typical concentration range to test is 0.001 nM to 100 µM.[1]

  • Add the compound dilutions to the respective wells and incubate the plate at 37°C for 30 minutes.

  • To stop the reaction, centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the cells in control wells (not treated with the compound) with 0.1% Triton X-100.

  • Add 50 µL of PNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the enzymatic reaction by adding 200 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of degranulation relative to the total release from Triton X-100 lysed cells.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux upon stimulation with this compound using a fluorescent calcium indicator.

Materials:

  • LAD2 cells or other MRGPRX2-expressing cells

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with injection capabilities

Protocol Workflow:

Calcium_Workflow A 1. Seed cells in a 96-well black plate B 2. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C 3. Wash cells to remove excess dye B->C D 4. Place plate in a fluorescence reader C->D E 5. Establish a baseline fluorescence reading D->E F 6. Inject this compound and immediately begin fluorescence measurement E->F G 7. Record fluorescence intensity over time F->G H 8. Analyze data to determine the change in intracellular calcium concentration G->H

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Steps:

  • Seed LAD2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with HBSS to remove the extracellular dye.

  • Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescence plate reader equipped with an injector. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Inject a solution of this compound (at the desired final concentration) into the wells and continue to record the fluorescence intensity over time (e.g., for 2-5 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a fold change over baseline or as a ratio of fluorescence intensities.

References

(R)-ZINC-3573 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stock solution preparation of (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

PropertyValueSource
Chemical Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Molecular Weight 307.4 g/mol [1]
Formula C₁₈H₂₁N₅[1]
CAS Number 2089389-15-9[1][2]
Purity ≥98% (HPLC)[1][2]
Appearance White to beige powder[2]
Storage Store at +4°C for short term, -20°C for long term.[1][3]

Solubility Data

This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility profile. It is important to note that using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4][5] For some solvents, warming and sonication may be necessary to achieve complete dissolution.[4][5]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesSource
DMSO10030.74Soluble to 100 mM.[1] Some sources state 50 mg/mL (162.66 mM) with ultrasonic and warming to 60°C.[4][5] Another source indicates 5 mg/mL with warming.[2][1][2][4][5]
1 eq. HCl10030.74Soluble to 100 mM.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Water bath or heat block, sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 307.4 g/mol = 3.074 mg

  • Weigh the compound: Accurately weigh 3.074 mg of this compound powder and transfer it to a clean microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.[2][4][5] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C for long-term storage (up to 1 month) or -80°C (up to 6 months).[4][5]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the stock solution to prepare working solutions for cellular or biochemical assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium (e.g., PBS, HBSS, DMEM)

Procedure:

  • Determine the final desired concentration: The final concentration of this compound in the assay will depend on the specific experiment. This compound has an EC₅₀ of 0.74 µM for MRGPRX2 activation.[1][4] A typical recommended cell assay concentration is < 1 µM.[6]

  • Perform serial dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes pipetting errors.

    • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the appropriate aqueous buffer. .

    • Further dilute the intermediate working solutions to reach the final desired concentrations for your experiment.

  • Final DMSO concentration: Be mindful of the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Use immediately: It is best to prepare fresh working solutions for each experiment and use them immediately.

Signaling Pathway and Experimental Workflow

This compound is a selective agonist of MRGPRX2, a G-protein coupled receptor (GPCR).[2][7] Upon binding, it activates the receptor, leading to downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 Binds G_protein Gq/11 & Gi MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Leads to Degranulation Mast Cell Degranulation Ca2_release->Degranulation Triggers PKC_activation->Degranulation Contributes to

Caption: this compound signaling pathway via MRGPRX2 activation.

The experimental workflow for studying the effects of this compound typically involves preparing the compound, treating cells, and then measuring a biological response.

experimental_workflow cluster_assays Biological Assays prep_compound Prepare this compound Stock & Working Solutions treatment Treat Cells with This compound prep_compound->treatment cell_culture Culture Target Cells (e.g., LAD2 mast cells) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation calcium_assay Intracellular Calcium Assay (e.g., FLIPR) incubation->calcium_assay degranulation_assay Degranulation Assay (e.g., β-hexosaminidase release) incubation->degranulation_assay data_analysis Data Analysis calcium_assay->data_analysis degranulation_assay->data_analysis

Caption: General experimental workflow for this compound.

References

Application of (R)-ZINC-3573 in High-Throughput Screening for Modulators of MRGPRX2

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-ZINC-3573 is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1][2][3] Its well-characterized activity and selectivity make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of MRGPRX2. This document provides detailed application notes and protocols for the effective use of this compound in HTS settings.

Introduction to this compound

This compound is a small molecule agonist of MRGPRX2 with a reported EC50 of 740 nM in a PRESTO-Tango β-arrestin recruitment assay and 1 µM in a FLIPR calcium mobilization assay.[2][4] It demonstrates high selectivity for MRGPRX2 over a panel of more than 350 other GPCRs.[4] The corresponding (S)-enantiomer, (S)-ZINC-3573, is inactive at concentrations up to 100 µM and serves as an ideal negative control to verify that the observed effects are specific to the (R)-enantiomer's interaction with the target receptor.[4]

Activation of MRGPRX2 by this compound in mast cells triggers the release of intracellular calcium and subsequent degranulation, making these cellular events robust readouts for HTS assays.[1][3][4]

Chemical and Physical Properties
PropertyValue
IUPAC Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Molecular Formula C₁₈H₂₁N₅
Molecular Weight 307.4 g/mol
CAS Number 2089389-15-9
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and 1 eq. HCl
Storage Store at +4°C

MRGPRX2 Signaling Pathway

MRGPRX2 activation by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor couples to both Gq/11 and Gi/o G-proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event leading to mast cell degranulation. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, MRGPRX2 activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm R_ZINC_3573 This compound MRGPRX2 MRGPRX2 R_ZINC_3573->MRGPRX2 binds Gq Gq/11 MRGPRX2->Gq activates Gi Gi/o MRGPRX2->Gi activates beta_arrestin β-arrestin MRGPRX2->beta_arrestin recruits PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Degranulation Degranulation (β-hexosaminidase release) Ca_release->Degranulation leads to Internalization Receptor Internalization beta_arrestin->Internalization

MRGPRX2 Signaling Pathway

Application of this compound in HTS

This compound can be utilized in two primary modes for high-throughput screening campaigns:

  • As a Positive Control in Agonist Screening: To identify novel agonists of MRGPRX2, this compound serves as a reliable positive control. The signal generated by a saturating concentration of this compound defines the maximum response window of the assay, allowing for the calculation of the Z'-factor, a critical parameter for assessing HTS assay quality.

  • As a Reference Agonist in Antagonist Screening: To discover antagonists of MRGPRX2, this compound is used to stimulate the receptor at a concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀). Test compounds are then screened for their ability to inhibit this this compound-induced signal.

Quantitative Data for HTS Assay Development
Assay TypeCell LineParameterThis compound(S)-ZINC-3573 (Negative Control)Reference
β-arrestin Recruitment HEK-TEC₅₀740 nM> 100 µM[4]
Calcium Mobilization (FLIPR) HEK-TEC₅₀1 µM> 100 µM[4]
Mast Cell Degranulation LAD2EffectInduces degranulationNo effect[1][4]

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for HTS assays utilizing this compound. These protocols are designed for 384-well plate formats, common in HTS laboratories.

HTS Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium upon MRGPRX2 activation. It is a rapid and robust method suitable for large-scale screening.

FLIPR_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis A Seed MRGPRX2-expressing cells in 384-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-8) B->C D Incubate for 1 hour at 37°C C->D E Place cell plate and compound plate in FLIPR D->E F Measure baseline fluorescence E->F G Add test compounds (agonist screen) or test compounds + this compound (antagonist screen) F->G H Measure fluorescence kinetics G->H I Calculate response over baseline H->I J Normalize data to controls I->J K Identify hits J->K

HTS Calcium Mobilization Workflow

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound and (S)-ZINC-3573

  • Test compound library

  • 384-well black, clear-bottom microplates

  • FLIPR instrument or equivalent kinetic plate reader

Protocol:

  • Cell Plating: Seed MRGPRX2-expressing HEK293 cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) in assay medium, with or without probenecid. Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a compound plate containing test compounds, this compound as a positive control, and (S)-ZINC-3573 or vehicle (DMSO) as a negative control.

    • For Agonist Screening: Test compounds are typically at a final concentration of 10 µM. This compound should be used at a concentration that gives a maximal response (e.g., 10 µM).

    • For Antagonist Screening: Prepare test compounds at the desired screening concentration. Prepare a solution of this compound at its EC₈₀ concentration (approximately 3 µM).

  • FLIPR Measurement:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Agonist Mode: Add 10 µL of the test compounds and controls to the cell plate.

    • Antagonist Mode: Add 5 µL of the test compounds, incubate for 15-30 minutes, then add 5 µL of the EC₈₀ this compound solution.

    • Immediately begin recording fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.

    • Normalize the data:

      • Agonist Mode: % Activation = [(ΔF_sample - ΔF_neg_ctrl) / (ΔF_pos_ctrl - ΔF_neg_ctrl)] * 100

      • Antagonist Mode: % Inhibition = [1 - (ΔF_sample - ΔF_neg_ctrl) / (ΔF_agonist_ctrl - ΔF_neg_ctrl)] * 100

    • Calculate the Z'-factor for assay quality control: Z' = 1 - [3*(σ_pos + σ_neg) / |µ_pos - µ_neg|]. An assay with a Z'-factor > 0.5 is considered excellent for HTS.

HTS Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon activation.

Degranulation_Workflow cluster_prep Cell Stimulation cluster_reaction Enzymatic Reaction cluster_readout Detection & Analysis A Plate LAD2 mast cells in 384-well V-bottom plates B Add test compounds (agonist screen) or test compounds + this compound (antagonist screen) A->B C Incubate for 30 minutes at 37°C B->C D Centrifuge plate C->D E Transfer supernatant to a new 384-well flat-bottom plate D->E F Add β-hexosaminidase substrate (PNAG) E->F G Incubate for 1-2 hours at 37°C F->G H Add stop solution G->H I Read absorbance at 405 nm H->I J Calculate % degranulation I->J K Identify hits J->K

HTS Degranulation Assay Workflow

Materials:

  • LAD2 human mast cell line

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer

  • Stop solution: Glycine buffer (pH 10.7)

  • Lysis buffer: 0.1% Triton X-100

  • This compound and (S)-ZINC-3573

  • Test compound library

  • 384-well V-bottom and flat-bottom microplates

Protocol:

  • Cell Plating: Wash LAD2 cells and resuspend in Tyrode's buffer. Plate 10 µL of the cell suspension (e.g., 30,000 cells) into each well of a 384-well V-bottom plate.

  • Compound Addition:

    • Agonist Mode: Add 5 µL of test compounds and controls.

    • Antagonist Mode: Add 2.5 µL of test compounds, incubate for 15 minutes, then add 2.5 µL of EC₈₀ this compound.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Supernatant Transfer: Centrifuge the plate at 500 x g for 5 minutes at 4°C. Carefully transfer 5 µL of the supernatant to a new 384-well flat-bottom plate.

  • Total Release (Lysate) Preparation: To the remaining cells in the V-bottom plate, add 45 µL of lysis buffer. Transfer 5 µL of the lysate to a separate flat-bottom plate.

  • Enzymatic Reaction: Add 20 µL of the PNAG substrate solution to each well of the supernatant and lysate plates. Incubate for 1-2 hours at 37°C.

  • Readout: Add 50 µL of stop solution to each well. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release: % Release = [Abs(supernatant) / Abs(lysate)] * 100

    • Normalize the data to positive (this compound) and negative (vehicle) controls.

    • Calculate the Z'-factor and identify hits as described for the calcium mobilization assay.

Conclusion

This compound is a critical tool for the high-throughput screening of novel modulators of MRGPRX2. Its high potency and selectivity, combined with the availability of an inactive enantiomer for use as a negative control, enable the development of robust and reliable HTS assays. The protocols provided herein for calcium mobilization and mast cell degranulation assays offer a solid foundation for initiating screening campaigns to identify new chemical entities targeting MRGPRX2 for the potential treatment of pain, itch, and inflammatory disorders.

References

Application Notes and Protocols for (S)-ZINC-3573 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-ZINC-3573 is the inactive enantiomer of (R)-ZINC-3573, a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] MRGPRX2 is a primate-exclusive receptor expressed primarily on mast cells and sensory neurons, playing a role in pseudo-allergic reactions, neurogenic inflammation, pain, and itch.[4] Due to the stereospecific nature of the interaction between this compound and MRGPRX2, (S)-ZINC-3573 exhibits negligible activity at the receptor, making it an ideal negative control for in vitro and cellular assays.[1][2][3] The use of this enantiomeric pair allows researchers to distinguish between specific MRGPRX2-mediated effects and any non-specific or off-target effects of the chemical scaffold.[1][3]

These application notes provide detailed protocols for utilizing (S)-ZINC-3573 as a negative control in key functional assays, along with representative data and visualizations to guide experimental design and interpretation.

Data Presentation

The following table summarizes the differential activity of this compound and (S)-ZINC-3573 in validated cellular assays. This data clearly demonstrates the inactivity of the (S)-enantiomer, establishing its utility as a negative control.

CompoundAssayCell LineParameterValue
This compound PRESTO-TangoHEK293-MRGPRX2EC50740 nM[4][5]
(S)-ZINC-3573 PRESTO-TangoHEK293-MRGPRX2EC50> 100 µM[4]
This compound FLIPR Calcium AssayHEK293-MRGPRX2EC501 µM[4]
(S)-ZINC-3573 FLIPR Calcium AssayHEK293-MRGPRX2EC50> 100 µM[4]
This compound Mast Cell DegranulationLAD2-Induces degranulation[5]
(S)-ZINC-3573 Mast Cell DegranulationLAD2-No degranulation[3]
This compound Intracellular Calcium ReleaseLAD2-Induces calcium release[5]
(S)-ZINC-3573 Intracellular Calcium ReleaseLAD2-No calcium release[3]

Mandatory Visualization

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist like this compound initiates downstream signaling through Gαq and Gαi pathways. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium stores. This calcium influx is a critical step in triggering mast cell degranulation and the release of inflammatory mediators. (S)-ZINC-3573 is not expected to activate this pathway.

MRGPRX2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_ZINC This compound MRGPRX2 MRGPRX2 R_ZINC->MRGPRX2 Activates S_ZINC (S)-ZINC-3573 S_ZINC->MRGPRX2 Does Not Activate Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers

Caption: MRGPRX2 signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using (S)-ZINC-3573 as a negative control alongside its active enantiomer, this compound, in a cellular assay.

Experimental_Workflow start Start: Prepare Cells (e.g., HEK293-MRGPRX2 or LAD2) prep_compounds Prepare Compounds: This compound (Active Agonist) (S)-ZINC-3573 (Negative Control) Vehicle (e.g., DMSO) start->prep_compounds treatment Treat Cells with Compounds prep_compounds->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Functional Assay (e.g., Calcium Mobilization or Degranulation Assay) incubation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis and Comparison data_acquisition->data_analysis conclusion Conclusion: Assess Specificity of this compound data_analysis->conclusion

Caption: Workflow for using (S)-ZINC-3573 as a negative control.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed for use with HEK293 cells stably expressing MRGPRX2.

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)

  • This compound and (S)-ZINC-3573 (10 mM stock solutions in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed the HEK293-MRGPRX2 cells into black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and (S)-ZINC-3573 in assay buffer. A typical concentration range for this compound is 1 nM to 100 µM. For (S)-ZINC-3573, a high concentration (e.g., 10 µM or 100 µM) should be used to confirm inactivity.

    • Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Using the automated liquid handler, add the prepared compound solutions to the corresponding wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence is indicative of the change in intracellular calcium concentration.

    • Calculate the response over baseline for each well.

    • For this compound, plot the dose-response curve and calculate the EC₅₀ value.

    • Compare the response of (S)-ZINC-3573 at a high concentration to the maximal response of this compound and the vehicle control. A lack of significant response for (S)-ZINC-3573 confirms its role as a negative control.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is designed for use with the human mast cell line, LAD2.

Materials:

  • LAD2 cells

  • Culture medium: StemPro-34 SFM supplemented with Stem Cell Factor (SCF), L-glutamine, and Penicillin-Streptomycin.

  • This compound and (S)-ZINC-3573 (10 mM stock solutions in DMSO)

  • Assay buffer: HEPES-buffered saline (e.g., Tyrode's buffer)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 10)

  • Lysis buffer (e.g., 0.1% Triton X-100 in assay buffer)

  • 96-well plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Protocol:

  • Cell Preparation:

    • Wash LAD2 cells with assay buffer and resuspend to a concentration of 0.5-1 x 10⁶ cells/mL.

    • Aliquot the cell suspension into a 96-well plate.

  • Compound Treatment:

    • Add various concentrations of this compound, a high concentration of (S)-ZINC-3573 (e.g., 10 µM or 100 µM), and a vehicle control to the wells containing the cells.

    • Include a positive control for maximal degranulation (e.g., a calcium ionophore like A23187 or cell lysis with Triton X-100).

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

    • To determine the total β-hexosaminidase release, lyse the cells in the remaining pellet with lysis buffer.

  • Enzymatic Reaction:

    • Add the β-hexosaminidase substrate to each well of the supernatant plate and the lysate plate.

    • Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

      • % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Plot the dose-response curve for this compound.

    • Confirm that treatment with (S)-ZINC-3573 does not result in β-hexosaminidase release above the vehicle control level.

Conclusion

(S)-ZINC-3573 is an indispensable tool for researchers studying MRGPRX2. Its confirmed lack of activity makes it a reliable negative control to validate that the observed biological effects of its enantiomer, this compound, are specifically mediated by MRGPRX2. The provided protocols offer a framework for the robust design and execution of experiments to investigate the pharmacology of this important receptor.

References

Application Notes and Protocols for Studying MRGPRX2 Activation by (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the activation of the Mas-related G-protein coupled receptor X2 (MRGPRX2) by the selective agonist (R)-ZINC-3573. This document includes an overview of the MRGPRX2 signaling pathway, detailed protocols for key in vitro assays, and a summary of quantitative data for experimental design and interpretation.

Introduction

Mas-related G-protein coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and neurons that plays a crucial role in non-IgE-mediated allergic and inflammatory responses.[1][2][3] Activation of MRGPRX2 by various ligands, including certain drugs, can lead to mast cell degranulation and the release of inflammatory mediators.[1][4] this compound is a potent and selective agonist of MRGPRX2, making it a valuable tool for investigating the receptor's function and for screening potential therapeutic modulators.[5][6]

This compound: A Selective MRGPRX2 Agonist

This compound is a small molecule that selectively activates MRGPRX2 with a reported EC50 value of approximately 740 nM.[5] It demonstrates high selectivity for MRGPRX2 over other GPCRs, including the closely related MRGPRX1.[7] This selectivity makes it an ideal probe for studying MRGPRX2-specific signaling and cellular responses. The compound has been shown to induce intracellular calcium release and degranulation in the human mast cell line LAD2.[5][7][8]

MRGPRX2 Signaling Pathways

Upon activation by an agonist like this compound, MRGPRX2 can initiate downstream signaling through two main pathways: G-protein-dependent and β-arrestin-dependent pathways.

  • G-protein Signaling: MRGPRX2 couples to both Gαq and Gαi proteins.[9]

    • Gαq pathway: Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in mast cell degranulation.[9]

    • Gαi pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can contribute to chemotaxis and can also potentiate the Gαq-mediated degranulation response.[9]

  • β-Arrestin Signaling: MRGPRX2 activation can also lead to the recruitment of β-arrestins.[9][10][11] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[9][11]

The balance between G-protein and β-arrestin signaling can be ligand-dependent, a phenomenon known as biased agonism.[9]

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activation Gi Gαi MRGPRX2->Gi Activation beta_arrestin β-Arrestin MRGPRX2->beta_arrestin Recruitment PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits Internalization Receptor Internalization beta_arrestin->Internalization Ca2 Ca²⁺ Release IP3->Ca2 Degranulation Mast Cell Degranulation Ca2->Degranulation RZINC This compound RZINC->MRGPRX2 Agonist Binding

MRGPRX2 Signaling Pathways

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of this compound with MRGPRX2.

ParameterValueCell Line/AssayReference
EC50 740 nMPRESTO-Tango β-arrestin recruitment assay[5][8]
EC50 ~1 µMFLIPR Calcium Assay[8]

Experimental Protocols

Detailed protocols for key assays to study MRGPRX2 activation by this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon MRGPRX2 activation.

Materials:

  • HEK-293 cells stably expressing MRGPRX2 (or other suitable cell line, e.g., LAD2)

  • Wild-type HEK-293 cells (as a negative control)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed MRGPRX2-expressing cells and wild-type cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, 5% CO2 in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist) or express as a percentage of the maximal response.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow A Seed MRGPRX2-expressing and Wild-Type Cells B Load Cells with Calcium-Sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C E Measure Baseline Fluorescence C->E D Prepare Serial Dilutions of this compound F Add this compound and Measure Kinetic Response D->F E->F G Data Analysis: Calculate ΔF and EC₅₀ F->G

Calcium Mobilization Assay Workflow

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX2, often using enzyme fragment complementation technology (e.g., PathHunter® assay).[10][12]

Materials:

  • CHO-K1 cells stably co-expressing MRGPRX2 fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (e.g., from Eurofins DiscoverX).

  • This compound

  • Cell culture medium

  • White, opaque 96-well or 384-well microplates

  • Chemiluminescent detection reagents

  • Luminometer

Protocol:

  • Cell Seeding: Seed the engineered CHO-K1 cells into white, opaque microplates at the recommended density. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Compound Addition: Add the this compound dilutions to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO2.[12]

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents to each well.

    • Incubate for 60 minutes at room temperature in the dark.[12]

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of a positive control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Beta_Arrestin_Workflow A Seed Engineered CHO-K1 Cells C Add this compound to Cells A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 90 minutes C->D E Add Detection Reagents and Incubate for 60 minutes D->E F Measure Chemiluminescence E->F G Data Analysis: Calculate EC₅₀ F->G

β-Arrestin Recruitment Assay Workflow

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.[13][14]

Materials:

  • Human mast cell line (e.g., LAD2)

  • This compound

  • Tyrode's buffer or HEPES buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase)

  • 96-well V-bottom and flat-bottom plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Preparation: Wash mast cells with buffer and resuspend to the desired concentration (e.g., 2 x 106 cells/mL).[15]

  • Compound Stimulation:

    • Aliquot the cell suspension into a 96-well V-bottom plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (buffer only) and a positive control for maximal degranulation (e.g., ionomycin or Triton X-100 for total release).

    • Incubate for 30-45 minutes at 37°C.[14][15]

  • Stop Reaction: Stop the degranulation by placing the plate on ice for 5 minutes.[15]

  • Pellet Cells: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes at 4°C to pellet the cells.[15]

  • Enzyme Assay:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom plate.

    • To determine the total enzyme content, lyse the cells in the remaining pellet with Triton X-100 and transfer the lysate to another flat-bottom plate.

    • Add the pNAG substrate solution to all wells containing supernatant and lysate.

    • Incubate for 60-90 minutes at 37°C.[16]

  • Stop Enzyme Reaction: Add the stop solution to each well. A yellow color will develop.

  • Measurement: Read the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbancesupernatant - Absorbancevehicle) / (Absorbancetotal lysate - Absorbancevehicle)] x 100

    • Plot the percentage of release against the log of the this compound concentration to generate a dose-response curve.

Degranulation_Assay_Workflow A Prepare and Aliquot Mast Cells B Stimulate with this compound and Controls A->B C Stop Reaction and Pellet Cells B->C D Transfer Supernatant and Lyse Pellets C->D E Add pNAG Substrate and Incubate D->E F Stop Enzyme Reaction and Measure Absorbance E->F G Calculate % Degranulation F->G

Mast Cell Degranulation Assay Workflow

Conclusion

The experimental protocols and data provided in these application notes offer a robust framework for investigating the activation of MRGPRX2 by this compound. By utilizing these assays, researchers can further elucidate the role of MRGPRX2 in health and disease and screen for novel therapeutic agents that modulate its activity.

References

Application Notes and Protocols for (R)-ZINC-3573 Induced Intracellular Calcium Release in LAD2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-ZINC-3573 to induce intracellular calcium release in LAD2 human mast cells. This document includes an overview of the compound, its mechanism of action, protocols for experimental procedures, and expected outcomes.

This compound is a potent and selective synthetic agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] MRGPRX2 is expressed on mast cells and is implicated in pseudo-allergic reactions, neurogenic inflammation, pain, and itch by responding to various secretagogues.[1] Activation of MRGPRX2 by this compound in LAD2 cells triggers a signaling cascade leading to the release of intracellular calcium stores and subsequent mast cell degranulation.[1][2]

Mechanism of Action

This compound binds to the MRGPRX2 receptor, a Gq-coupled protein.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytoplasm.[4][5] This initial calcium release can then trigger store-operated calcium entry (SOCE), a secondary influx of extracellular calcium, to sustain the elevated intracellular calcium levels required for cellular responses like degranulation.[2][4][6]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various cellular assays.

Assay Type Cell Line Parameter Value Reference
PRESTO-Tango GPCR Assay-EC50740 nM[1]
FLIPR Calcium Assay-EC501 µM[1]
Intracellular Calcium MobilizationLAD2 Cells-Induces Response[1][2]
Degranulation (β-hexosaminidase release)LAD2 Cells-Induces Response[1][2]

Note: The negative control compound, (S)-ZINC-3573, shows significantly lower potency with an EC50 > 100 µM in PRESTO-Tango and FLIPR assays.[1]

Experimental Protocols

LAD2 Cell Culture

The Laboratory of Allergic Diseases 2 (LAD2) cell line is a human mast cell line that serves as a suitable model for studying MRGPRX2-mediated activation.[7]

  • Culture Medium: StemPro-34 SFM supplemented with Stem Cell Factor (SCF, 100 ng/mL), L-Glutamine (2 mM), and Penicillin-Streptomycin (100 U/mL).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Gently aspirate and resuspend cells in fresh medium every 3-4 days.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in LAD2 cells following stimulation with this compound using the ratiometric fluorescent indicator Fura-2 AM.[8][9][10]

Materials:

  • LAD2 cells

  • This compound (and (S)-ZINC-3573 as a negative control)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • Harvest LAD2 cells and wash them with HBSS.

    • Resuspend cells in HBSS at a density of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: Mix Fura-2 AM (typically 2-5 µM final concentration) with an equal volume of 20% Pluronic F-127 in DMSO.

    • Add the loading solution to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Resuspend the cells in HBSS.

  • Assay:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Record baseline fluorescence for 1-2 minutes by measuring the emission at 510 nm after excitation at 340 nm and 380 nm.

    • Add 10 µL of this compound solution at various concentrations (prepared in HBSS from a DMSO stock).

    • Immediately begin recording the fluorescence changes for at least 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.[2]

Materials:

  • LAD2 cells

  • This compound

  • Tyrode's buffer or similar physiological buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100 (0.1%)

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Preparation:

    • Wash LAD2 cells and resuspend them in Tyrode's buffer at a density of 0.5 x 10^6 cells/mL.

  • Stimulation:

    • Add 90 µL of the cell suspension to each well of a 96-well plate.

    • Add 10 µL of this compound at various concentrations. For a negative control, add buffer alone. For a positive control for total release, add 10 µL of 0.1% Triton X-100.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Reaction:

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

    • Incubate for 60 minutes at 37°C.

  • Stopping the Reaction:

    • Add 100 µL of stop buffer to each well.

  • Measurement:

    • Read the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

Visualizations

Signaling Pathway of this compound-Induced Calcium Release

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum MRGPRX2 MRGPRX2 Gq Gq MRGPRX2->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Intracellular Ca2+ Release Ca_store->Ca_release Leads to R_ZINC This compound R_ZINC->MRGPRX2 Binds IP3->IP3R Binds Degranulation Degranulation Ca_release->Degranulation Triggers G A 1. Prepare LAD2 Cell Suspension B 2. Load Cells with Fura-2 AM A->B C 3. Wash Cells to Remove Excess Dye B->C D 4. Plate Cells in 96-well Plate C->D E 5. Record Baseline Fluorescence D->E F 6. Add this compound E->F G 7. Measure Fluorescence Change Over Time F->G H 8. Analyze F340/F380 Ratio G->H G cluster_inputs Input Measurements (Absorbance at 405 nm) cluster_calculations Calculations Sample Sample Corrected_Sample Corrected Sample = Sample - Negative Control Sample->Corrected_Sample Negative_Control Negative Control (Buffer Only) Negative_Control->Corrected_Sample Corrected_Total Corrected Total Release = Total Release - Negative Control Negative_Control->Corrected_Total Total_Release Total Release (Triton X-100) Total_Release->Corrected_Total Output Percentage Release = (Corrected Sample / Corrected Total Release) * 100 Corrected_Sample->Output Corrected_Total->Output

References

Application Notes and Protocols for Cryo-EM Sample Preparation of MRGPRX2 in Complex with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a critical receptor primarily expressed on mast cells and sensory neurons, playing a significant role in inflammatory and pain responses.[1][2] It is implicated in non-IgE-mediated hypersensitivity reactions to various drugs and endogenous peptides.[3][4][5] Understanding the structural basis of ligand recognition and receptor activation is paramount for the development of novel therapeutics targeting MRGPRX2-mediated conditions. (R)-ZINC-3573 is a selective small molecule agonist for MRGPRX2, making it a valuable tool for structural and functional studies.[6][7] This document provides detailed application notes and protocols for the preparation of high-quality cryo-electron microscopy (cryo-EM) samples of the human MRGPRX2 receptor in complex with its agonist this compound and a stabilizing G-protein.

I. Data Presentation

Table 1: Summary of Key Reagents and their Roles

ReagentRoleTypical Concentration/AmountReference
Human MRGPRX2 ConstructTarget receptor for structural analysisN/A[8]
This compoundSelective agonist to stabilize the active conformation of MRGPRX2EC50 = 0.74 µM[6][7]
G-protein (Gαi1/Gq, Gβγ)Stabilizes the active conformation of the GPCRExcess relative to receptor[8]
BRIL (apocytochrome b562RIL)Fusion protein to enhance expression and stability of MRGPRX2N/A[8][9]
Detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG)Solubilizes the receptor-G protein complex from the cell membraneAbove Critical Micelle Concentration (CMC)[10]
ApyraseRemoves GDP to promote stable complex formation~25 mU/mL[11]
Vitrobot Mark IVAutomated plunge-freezing device for grid vitrificationN/A[10][11]
Cryo-EM Grids (e.g., C-flat or Quantifoil)Support for the vitrified sampleN/A[11]

Table 2: Typical Cryo-EM Data Collection and Processing Parameters

ParameterTypical Value
MicroscopeThermo Scientific Krios or Glacios Cryo-TEM
DetectorGatan K2/K3 Summit or Falcon Direct Electron Detector
Magnification45,000x (nominal)
Electron Dose50-70 e-/Ų
Defocus Range-1.0 to -2.5 µm
Data Processing SoftwareRELION, CryoSPARC, cisTEM
Final Resolution2.5 - 3.5 Å

II. Experimental Protocols

Protocol 1: Expression and Purification of the MRGPRX2-BRIL Fusion Protein
  • Construct Generation: The gene for human MRGPRX2 is cloned into a modified pFastBac1 vector. To enhance expression and stability, a thermostabilized apocytochrome b562RIL (BRIL) is fused to the N-terminus of the receptor.[8][9] An N-terminal FLAG tag and a C-terminal His-tag can be included for purification purposes.

  • Baculovirus Generation: The construct is used to generate recombinant baculovirus using the Bac-to-Bac Baculovirus Expression System.

  • Protein Expression: Spodoptera frugiperda (Sf9) or Trichoplusia ni (Tni) insect cells are infected with the baculovirus and grown in suspension culture. Expression is typically carried out for 48-72 hours post-infection.

  • Cell Harvesting and Membrane Preparation: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors) and lysed by sonication or dounce homogenization. The cell lysate is then centrifuged at low speed to remove nuclei and cell debris, followed by ultracentrifugation to pellet the cell membranes.

  • Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent such as Lauryl Maltose Neopentyl Glycol (LMNG) at a concentration above its critical micelle concentration (CMC), along with cholesterol analogs like cholesteryl hemisuccinate (CHS). The mixture is incubated with gentle agitation to solubilize the membrane proteins.

  • Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is incubated with an affinity resin (e.g., Ni-NTA for His-tagged protein or anti-FLAG M2 affinity gel for FLAG-tagged protein). The resin is washed extensively to remove non-specifically bound proteins.

  • Elution: The MRGPRX2-BRIL fusion protein is eluted from the affinity resin using a suitable elution buffer (e.g., containing imidazole for Ni-NTA or FLAG peptide for anti-FLAG resin).

Protocol 2: Assembly of the MRGPRX2-(R)-ZINC-3573-G Protein Complex
  • G-Protein Purification: Human Gαi1 or Gαq and Gβ1γ2 subunits are expressed and purified separately, typically from E. coli or insect cells.

  • Complex Formation: The purified MRGPRX2-BRIL fusion protein is mixed with a molar excess of the purified G-protein heterotrimer (Gαβγ) in the presence of the agonist this compound.[8] The final concentration of this compound should be sufficient to saturate the receptor (e.g., 10-20 µM).

  • GDP Removal: To promote the formation of a stable, nucleotide-free complex, apyrase is added to the mixture to hydrolyze any free GDP.[11] The mixture is incubated to allow for complex assembly.

  • Size Exclusion Chromatography (SEC): The complex is further purified and isolated from unassembled components by size exclusion chromatography. The peak corresponding to the fully assembled MRGPRX2-(R)-ZINC-3573-G protein complex is collected. The quality of the complex should be assessed by SDS-PAGE and negative stain electron microscopy before proceeding to cryo-EM grid preparation.[10]

Protocol 3: Cryo-EM Grid Preparation and Vitrification
  • Grid Preparation: Cryo-EM grids (e.g., Quantifoil R1.2/1.3 or C-flat R1.2/1.3) are glow-discharged to render the carbon surface hydrophilic.

  • Sample Application: 3-4 µL of the purified complex at an optimized concentration (typically 1-5 mg/mL) is applied to the glow-discharged grid in a controlled environment using a vitrification apparatus such as a Vitrobot Mark IV.[10][11] The chamber of the Vitrobot is maintained at a constant temperature (e.g., 4-10 °C) and 100% humidity.

  • Blotting and Plunging: The grid is blotted with filter paper to remove excess liquid, creating a thin film of the sample. The blot time and force are critical parameters that need to be optimized.[10] Immediately after blotting, the grid is plunged into liquid ethane cooled by liquid nitrogen, which rapidly freezes the sample in a vitreous (non-crystalline) state.

  • Grid Screening: The vitrified grids are screened on a cryo-electron microscope (e.g., a 200 kV Thermo Scientific Glacios or Arctica) to assess ice thickness, particle distribution, and overall grid quality before proceeding to high-resolution data collection on a higher-end microscope like a 300 kV Thermo Scientific Krios.[10]

III. Mandatory Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_complex_assembly Complex Assembly cluster_cryo_em Cryo-EM Sample Preparation p1 MRGPRX2-BRIL Construct (pFastBac1) p2 Baculovirus Generation p1->p2 p3 Protein Expression (Insect Cells) p2->p3 p4 Membrane Preparation p3->p4 p5 Solubilization (LMNG/CHS) p4->p5 p6 Affinity Chromatography p5->p6 c1 Purified MRGPRX2-BRIL p6->c1 c4 Complex Formation (+ Apyrase) c1->c4 c2 Purified G-protein (Gαi/qβγ) c2->c4 c3 This compound c3->c4 c5 Size Exclusion Chromatography (SEC) c4->c5 e2 Sample Application c5->e2 e1 Glow-Discharge Grids e1->e2 e3 Blotting & Plunging (Vitrobot) e2->e3 e4 Vitrified Grid e3->e4 e5 Cryo-EM Data Collection e4->e5

Caption: Experimental workflow for MRGPRX2 cryo-EM sample preparation.

signaling_pathway ligand This compound receptor MRGPRX2 ligand->receptor Activation g_protein Gq/Gi receptor->g_protein Coupling plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release degranulation Mast Cell Degranulation (Histamine Release) dag->degranulation ca_release->degranulation

Caption: MRGPRX2 signaling pathway upon activation by this compound.

References

Application Notes and Protocols for In Vivo Administration of (R)-ZINC-3573 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there are no publicly available, peer-reviewed studies detailing the in vivo administration of (R)-ZINC-3573. The following application notes and protocols are therefore based on the known physicochemical properties of the compound and established best practices for the in vivo administration of small molecule inhibitors in animal models. These are intended to serve as a comprehensive starting point for researchers and should be adapted and optimized for specific experimental needs.

This compound is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and mast cell degranulation.[1][2][3] Its inactive enantiomer, (S)-ZINC-3573, can be used as a negative control in experiments.[4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing appropriate in vivo administration strategies.[7]

PropertyValueSource
Chemical Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Molecular Formula C₁₈H₂₁N₅
Molecular Weight 307.39 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and 1eq. HCl. In DMSO: 5 mg/mL (warmed).[4]
Storage Store as a powder at +4°C or 2-8°C. Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or 0-4°C for the short term (days to weeks).[4]

Experimental Protocols

The choice of administration route depends on the experimental goals, the properties of the compound, and the animal model being used.[8] Parenteral routes (e.g., intravenous, intraperitoneal) are common for small molecules in research settings to ensure bioavailability, while oral administration may be explored for studies mimicking potential therapeutic applications.[9][10]

Vehicle Formulation

Given the solubility of this compound, several vehicle options can be considered. The selection of a vehicle should be guided by its compatibility with the chosen administration route and its tolerability in the animal species.[11][12]

For Parenteral Administration (Intravenous, Intraperitoneal):

A common approach for compounds soluble in DMSO is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle to a final concentration where DMSO is well-tolerated by the animal (typically ≤10% of the total injection volume).

  • Vehicle 1 (Recommended for initial studies):

    • 10% DMSO

    • 40% PEG400

    • 50% Saline (0.9% NaCl)

  • Vehicle 2 (Alternative):

    • 5% DMSO

    • 95% Saline (0.9% NaCl)

For Oral Administration (Oral Gavage):

For oral administration, suspensions or solutions can be prepared.

  • Vehicle 3 (Solution):

    • Given its solubility in 1eq. HCl, a formulation with a low pH could be considered, though potential effects on the GI tract should be monitored. A more common approach is to use a vehicle that can solubilize or suspend the compound.

    • 0.5% Methylcellulose in sterile water.

    • 5% DMSO in sterile water.

Preparation of this compound Formulation (Example using Vehicle 1):

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming and vortexing may be required.

  • In a separate sterile tube, mix the appropriate volumes of PEG400 and saline.

  • Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing to achieve the final desired concentration and vehicle composition.

  • Ensure the final solution is clear and free of precipitation before administration.

Dosage Calculation

The optimal in vivo dose for this compound has not been established and must be determined empirically through dose-response studies. A starting point can be estimated based on its in vitro potency. This compound has an EC₅₀ of approximately 740 nM.[1] For initial in vivo studies, a common practice is to start with doses that are multiples of the in vitro effective concentration, taking into account factors like bioavailability and metabolism.

Sample Calculation:

  • Target Concentration: Assume a target plasma concentration of 5-10 times the EC₅₀ (e.g., 5 µM).

  • Animal Model: Mouse (25 g body weight).

  • Estimated Blood Volume: ~2 mL.

  • Required Amount per Mouse: 5 µmol/L * 0.002 L = 10 nmol.

  • In mg: 10 nmol * 307.39 g/mol = 3.07 µg.

  • Dose in mg/kg: 3.07 µg / 0.025 kg = 0.12 mg/kg.

This is a very rough starting point. Doses ranging from 0.1 mg/kg to 10 mg/kg or higher may need to be tested to observe a pharmacological effect.

Administration Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[13][14]

1. Intravenous (IV) Injection (Mouse)

  • Purpose: To achieve rapid and complete bioavailability.

  • Site: Lateral tail vein.[13][14]

  • Volume: Up to 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Needle Size: 27-30 gauge.

  • Procedure:

    • Restrain the mouse, for example, in a specialized restraining device.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into the lateral tail vein.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

2. Intraperitoneal (IP) Injection (Mouse/Rat)

  • Purpose: Systemic administration with slower absorption than IV.

  • Site: Lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[14]

  • Volume: Up to 20 mL/kg (e.g., 400 µL for a 20g mouse).

  • Needle Size: 25-27 gauge.

  • Procedure:

    • Securely restrain the animal, tilting it slightly head-down.

    • Insert the needle at a 15-20 degree angle into the lower abdominal quadrant.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

3. Oral Gavage (PO) (Mouse/Rat)

  • Purpose: To simulate oral drug administration.

  • Volume: Up to 10 mL/kg for mice, 5 mL/kg for rats.

  • Gavage Needle: A flexible or rigid, ball-tipped gavage needle.

  • Procedure:

    • Firmly restrain the animal.

    • Measure the gavage needle from the tip of the nose to the last rib to estimate the correct insertion depth.

    • Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.

    • Once the needle is in place, administer the solution.

    • Slowly withdraw the needle and return the animal to its cage.

Mandatory Visualizations

Signaling Pathway

MRGPRX2_Signaling_Pathway

Experimental Workflow

In_Vivo_Administration_Workflow Animal_Prep Animal_Prep Administration Administration Animal_Prep->Administration Monitoring Monitoring Administration->Monitoring

References

Troubleshooting & Optimization

Troubleshooting (R)-ZINC-3573 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ZINC-3573. The information is designed to address common challenges, with a focus on resolving insolubility issues.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is the recommended procedure to avoid this?

A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound being less soluble in the final aqueous solution than in the concentrated DMSO stock. Here are some steps to mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤ 0.1%, to minimize its effect on the experiment and reduce the chances of precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious with temperature-sensitive compounds.

  • Use of Surfactants or Solubilizing Agents: For certain assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.05%), in the aqueous buffer can help maintain solubility.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Based on supplier information, this compound is soluble in the following solvents:

  • DMSO: Soluble up to 100 mM, and in some cases, warming to 60°C with sonication may be required to achieve complete dissolution.[1][2]

  • 1 eq. HCl: Soluble up to 100 mM.[1][3]

It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher) and then make fresh dilutions into your experimental buffer for each use.

Q3: My this compound powder is difficult to dissolve in DMSO, even at room temperature. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO at room temperature, you can try the following:

  • Warming: Gently warm the solution to 37-60°C.[2] Many suppliers recommend warming to aid dissolution.

  • Sonication: Use a bath sonicator for 10-15 minutes to help break up any clumps and facilitate dissolution.

  • Vortexing: Vigorous vortexing for several minutes can also aid in dissolving the compound.

Always visually inspect the solution to ensure there are no visible particles before use.

Q4: How should I store my this compound stock solution?

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum ConcentrationNotesReference
DMSO100 mMWarming and/or sonication may be required for complete dissolution.[1][3]
1 eq. HCl100 mM[1][3]
DMSO50 mg/mL (162.66 mM)Ultrasonic and warming and heat to 60°C.[2]
DMSO5 mg/mLWarmed.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW: 307.4 g/mol ), you would need 3.074 mg.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, proceed to the next steps.

  • Warming and Sonication (if necessary): Gently warm the vial in a water bath to 37-60°C for 10-15 minutes. Following warming, place the vial in a bath sonicator for another 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium). If compatible with your experiment, you can pre-warm the buffer to 37°C.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:10 dilution of the 10 mM stock in DMSO to get a 1 mM intermediate stock. Then, add 1 µL of the 1 mM intermediate stock to 99 µL of your pre-warmed aqueous buffer.

  • Direct Dilution (Alternative): If preparing a working solution directly, calculate the volume of the DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).

  • Mixing: Add the DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing or gently pipetting up and down to ensure rapid and thorough mixing.

  • Use Immediately: It is best to prepare the working solution immediately before use to minimize the risk of precipitation over time.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/Warm add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw DMSO Stock store->thaw For each experiment dilute Add DMSO Stock to Buffer (while vortexing) thaw->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway MRGPRX2 Signaling Pathway Activated by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol rzinc This compound mrgprx2 MRGPRX2 rzinc->mrgprx2 Binds and Activates g_protein Gαq / Gαi mrgprx2->g_protein Activates plc PLC g_protein->plc Activates pi3k PI3K/AKT Pathway g_protein->pi3k Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces mapk MAPK/ERK Pathway dag->mapk Activates ca_release->mapk Activates degranulation Mast Cell Degranulation (Histamine, etc.) ca_release->degranulation cytokines Cytokine/Chemokine Production pi3k->cytokines mapk->cytokines

Caption: this compound activates MRGPRX2 signaling.

References

Technical Support Center: Optimizing (R)-ZINC-3573 Concentration for Maximal MRGPRX2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-ZINC-3573 to achieve maximal activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of this compound concentration in MRGPRX2 activation assays.

Question/IssuePotential Cause(s)Recommended Solution(s)
Why am I not observing any MRGPRX2 activation with this compound? Compound Integrity: Improper storage or handling of this compound may lead to degradation. Incorrect Enantiomer: You may be using the inactive (S)-ZINC-3573 enantiomer. Cell Health: The cells expressing MRGPRX2 may be unhealthy or have low receptor expression.Compound Handling: Store this compound as a dry powder or in DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] Verify Enantiomer: Ensure you are using this compound, as the (S)-enantiomer is inactive.[1][2] Cell Viability: Check cell viability using methods like Trypan Blue exclusion. Ensure proper cell culture conditions and passage number.
I'm seeing high background signal in my calcium flux assay. Autofluorescence: The compound or components in the assay buffer may be autofluorescent. Cellular Stress: High cell density or unhealthy cells can lead to elevated basal calcium levels. Dye Overloading: Excessive concentration of the calcium indicator dye can be toxic and cause spontaneous calcium release.Buffer Blank: Run a control with assay buffer and this compound without cells to check for autofluorescence. Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density that provides a good signal-to-background ratio. Titrate Dye Concentration: Optimize the concentration of the calcium indicator dye to the lowest level that gives a robust signal.
The EC50 value I'm obtaining is different from the published values. Assay System: Different cell lines (e.g., HEK293 vs. LAD2), receptor expression levels, and assay formats (e.g., calcium flux vs. degranulation) can yield different EC50 values. Assay Conditions: Factors such as incubation time, temperature, and the presence of serum can influence the apparent potency of the compound. Compound Dilution: Inaccurate serial dilutions can lead to incorrect concentration-response curves.System Consideration: Be aware that EC50 values are system-dependent. Compare your results to literature values obtained using a similar experimental setup. Standardize Conditions: Maintain consistent assay parameters. The presence of serum has been noted to potentially interfere with MRGPRX2 activation assays.[3][4] Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
I'm observing cytotoxicity at higher concentrations of this compound. Compound Toxicity: Like many small molecules, this compound may exhibit cytotoxicity at high concentrations. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be reaching toxic levels.Concentration Range: Determine the optimal concentration range for MRGPRX2 activation without inducing significant cytotoxicity by performing a dose-response curve and a parallel cytotoxicity assay (e.g., MTT or LDH assay). Control Solvent Concentration: Ensure the final concentration of DMSO or other solvents is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
My degranulation assay results are highly variable. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable mediator release. Cell Clumping: Clumped cells may not respond uniformly to the agonist. Incomplete Lysis: For endpoint assays measuring total mediator release, incomplete cell lysis will result in an underestimation of the total amount and artificially inflate the percentage of release.Proper Seeding: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly. Single-Cell Suspension: Gently triturate the cell suspension before seeding to break up clumps. Optimize Lysis: Ensure complete cell lysis by using an appropriate lysis buffer and sufficient incubation time. Visually inspect the wells under a microscope to confirm lysis.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various MRGPRX2 activation assays.

Assay TypeCell LineParameterValueReference
PRESTO-TangoHEK293EC50740 nM[1]
FLIPR Calcium AssayHEK293EC501 µM[1]
Calcium MobilizationLAD2-Induces intracellular calcium release[5]
Degranulation (β-hexosaminidase release)LAD2-Induces degranulation[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Calcium Flux Assay in HEK293 Cells Stably Expressing MRGPRX2

This protocol describes how to measure intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing human MRGPRX2

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • The day before the assay, seed MRGPRX2-HEK293 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in HBSS with 20 mM HEPES at the desired concentrations (e.g., 5X final concentration).

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Assay:

    • After incubation, wash the cells with HBSS with 20 mM HEPES to remove excess dye.

    • Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.

    • Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).

    • Add the this compound dilutions from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes) to monitor the change in intracellular calcium concentration.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release) in LAD2 Cells

This protocol outlines the measurement of β-hexosaminidase release from LAD2 cells as an indicator of degranulation following stimulation with this compound.

Materials:

  • LAD2 cells

  • Complete LAD2 cell culture medium

  • Tyrode's Buffer (or similar physiological buffer)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • Triton X-100

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest LAD2 cells and wash them with Tyrode's Buffer.

    • Resuspend the cells in Tyrode's Buffer at the desired concentration and seed them into a 96-well plate.

  • Stimulation:

    • Prepare serial dilutions of this compound in Tyrode's Buffer.

    • Add the this compound dilutions to the cells and incubate at 37°C for 30 minutes.

    • Include a positive control (e.g., a high concentration of a known secretagogue) and a negative control (buffer only).

    • To determine the total β-hexosaminidase content, lyse a set of untreated cells with Triton X-100 (e.g., 0.1%).

  • Enzyme Reaction:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add the PNAG substrate solution to each well.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.

Visualizations

MRGPRX2 Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by MRGPRX2 upon agonist binding.

MRGPRX2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Gq Gi Gαi MRGPRX2->Gi Gi Arrestin β-Arrestin MRGPRX2->Arrestin recruits PLC PLCβ PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gq->PLC Gi->AC inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ IP3->Ca_ER releases PKC PKC DAG->PKC Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Degranulation Degranulation (Histamine, etc.) Ca_cyto->Degranulation PKC->Degranulation Internalization Receptor Internalization Arrestin->Internalization RZINC This compound RZINC->MRGPRX2

Caption: MRGPRX2 signaling upon this compound binding.

Experimental Workflow for Optimizing this compound Concentration

This diagram outlines a logical workflow for determining the optimal concentration of this compound for maximal MRGPRX2 activation.

Optimization_Workflow start Start prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_compound culture_cells Culture MRGPRX2- Expressing Cells (e.g., HEK293 or LAD2) start->culture_cells dose_response Perform Broad Range Dose-Response Curve (e.g., 1 nM to 100 µM) prep_compound->dose_response cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cytotoxicity culture_cells->dose_response culture_cells->cytotoxicity analyze_activation Analyze MRGPRX2 Activation (Calcium Flux or Degranulation) dose_response->analyze_activation analyze_toxicity Analyze Cell Viability cytotoxicity->analyze_toxicity determine_range Determine Optimal Concentration Range analyze_activation->determine_range analyze_toxicity->determine_range narrow_dose_response Perform Narrow Range Dose-Response Curve for Precise EC50 Determination determine_range->narrow_dose_response Non-toxic Active Range Identified end End determine_range->end High Toxicity or No Activity narrow_dose_response->end

Caption: Workflow for optimizing this compound concentration.

References

Off-target effects of (R)-ZINC-3573 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of (R)-ZINC-3573, particularly when used at high concentrations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] Its on-target activity involves binding to and activating MRGPRX2, which is primarily expressed in mast cells and small-diameter sensory neurons.[4] This activation leads to downstream signaling events, most notably an increase in intracellular calcium levels and the degranulation of mast cells.[1][4] The EC50 value for MRGPRX2 activation is approximately 740 nM.[1][4]

Q2: Has this compound been screened for off-target activities?

A2: Yes, this compound has been profiled for selectivity against a broad range of other proteins. It has shown high selectivity for MRGPRX2 over more than 350 other G protein-coupled receptors (GPCRs). Additionally, its parent scaffold has been screened against a panel of 97 representative kinases, where it showed minimal activity at a concentration of 10 µM.[4][5]

Q3: What are the known off-targets of this compound, even if weak?

A3: While this compound is highly selective, screening at a concentration of 10 µM revealed weak interactions with a few kinases. The closest identified kinase hits were Bruton's tyrosine kinase (BTK), Mitogen-activated protein kinase 8 (MAPK8, also known as JNK1), and Mitogen-activated protein kinase 10 (MAPK10, also known as JNK3).[4] It is important to note that the binding affinities for these kinases were in the micromolar range, indicating significantly weaker interactions compared to its high-affinity binding to MRGPRX2.[4]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue 1: I'm observing cellular effects that are inconsistent with MRGPRX2 activation, especially at high concentrations of this compound.

  • Possible Cause: At concentrations significantly higher than the EC50 for MRGPRX2 (e.g., >10 µM), the weak inhibition of off-target kinases like BTK, MAPK8 (JNK1), and MAPK10 (JNK3) might become physiologically relevant.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and only appears at high concentrations of this compound.

    • Use a Negative Control: The enantiomer, (S)-ZINC-3573, is an inactive control for MRGPRX2.[2][6] If the unexpected effect is also observed with (S)-ZINC-3573 at high concentrations, it is likely an off-target effect.

    • Inhibit Known Off-Targets: Use specific inhibitors for the suspected off-target kinases (BTK, JNK1, JNK3) in conjunction with high concentrations of this compound to see if the unexpected phenotype is rescued.

    • Western Blot Analysis: Probe for the phosphorylation status of downstream substrates of BTK and JNK to see if their activity is altered at high concentrations of this compound.[7]

Issue 2: I'm observing unexpected cytotoxicity at high concentrations of this compound.

  • Possible Cause: Off-target kinase inhibition can disrupt essential cellular signaling pathways, leading to cytotoxicity.[8] The weak inhibition of kinases like BTK and JNK at high concentrations could contribute to this.

  • Troubleshooting Steps:

    • Determine the Lowest Effective Concentration: Use the lowest possible concentration of this compound that elicits the desired on-target MRGPRX2-mediated effect.[8]

    • Compare with the Inactive Enantiomer: Assess the cytotoxicity of (S)-ZINC-3573. If it also induces cytotoxicity at similar high concentrations, this points towards an off-target effect.

    • Phenotypic Screening: Compare the observed cytotoxic phenotype with known consequences of inhibiting BTK or JNK in your specific cell type.[7]

Data Presentation

Table 1: On-Target and Off-Target Activity of this compound

TargetActivityConcentration/AffinityReference
On-Target
MRGPRX2Agonist (EC50)740 nM[1][4]
Weak Off-Targets
BTKBinding (Kd)27 µM[4]
MAPK8 (JNK1)Binding (Kd)19 µM[4]
MAPK10 (JNK3)Binding (Kd)> 30 µM[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases at high concentrations.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of high concentrations (e.g., 1 µM to 100 µM).

    • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubation and Detection: Incubate the plates and then measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its potential off-targets (e.g., BTK, JNK) in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.[9]

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[9]

    • Supernatant Collection: Collect the supernatant containing the soluble proteins.

    • Protein Detection: Analyze the amount of the target protein (e.g., BTK, JNK) remaining in the supernatant by Western blotting or other protein detection methods.[9] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways RZINC This compound (High Concentration) MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Agonist BTK BTK RZINC->BTK Weak Inhibition (Kd = 27 µM) JNK JNK1/3 (MAPK8/10) RZINC->JNK Weak Inhibition (Kd = 19 µM) Gq Gq Protein Activation MRGPRX2->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Degranulation Mast Cell Degranulation Ca_PKC->Degranulation Downstream_BTK BTK Downstream Signaling BTK->Downstream_BTK Downstream_JNK JNK Downstream Signaling JNK->Downstream_JNK

Caption: On- and potential off-target signaling of this compound.

G start Unexpected Cellular Effect Observed at High [RZINC] q1 Is the effect dose-dependent and absent at low [RZINC]? start->q1 q2 Does the inactive enantiomer (S)-ZINC-3573 cause the same effect? q1->q2 Yes res1 Likely On-Target Effect (Potentially amplified at high concentration) q1->res1 No q2->res1 No res2 Likely Off-Target Effect q2->res2 Yes exp1 Perform Western Blot for p-JNK, p-BTK substrates res2->exp1 exp2 Use specific inhibitors for BTK and JNK to attempt rescue res2->exp2

Caption: Troubleshooting workflow for unexpected cellular effects.

References

Interpreting unexpected results with (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (R)-ZINC-3573, a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) with an EC50 value of approximately 740 nM.[1][2] It functions as a chemical probe for investigating MRGPRX2-mediated signaling, which is involved in pain, itch, and pseudo-allergic reactions.[1][2] Its activation of MRGPRX2 in mast cells leads to intracellular calcium release and degranulation.[1][2]

Q2: What is the significance of the enantiomer (S)-ZINC-3573?

(S)-ZINC-3573 is the inactive enantiomer of this compound and displays no significant activity on MRGPRX2 at concentrations up to 100 µM.[2][3] It serves as an ideal negative control in experiments to distinguish specific MRGPRX2-mediated effects from non-specific or off-target effects of the chemical scaffold.[4][5]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a dry powder or in DMSO stock solutions (up to 10 mM) at -20°C or -80°C.[1][2] It is recommended to minimize freeze-thaw cycles.[2] For in vivo experiments, it is advisable to prepare fresh working solutions daily.[1][6]

Troubleshooting Unexpected Results

This section addresses common unexpected results that researchers may encounter during their experiments with this compound and provides systematic troubleshooting guidance.

Issue 1: Weaker than Expected Agonist Activity

You observe a significantly lower-than-expected response (e.g., reduced calcium influx or degranulation) when treating cells with this compound.

cluster_B cluster_C cluster_D cluster_E A Start: Weaker than Expected Activity B Verify Compound Integrity & Concentration A->B C Check Cell Line & Receptor Expression B->C B1 Confirm stock solution concentration and storage conditions. D Assess Assay Conditions C->D C1 Verify MRGPRX2 expression in the cell line (e.g., via qPCR, Western blot). E Run Control Experiments D->E D1 Ensure appropriate solvent concentration (e.g., DMSO < 0.1%). F Conclusion: Identify Source of Weak Activity E->F E1 Include a positive control agonist for MRGPRX2. B2 Test a fresh aliquot of this compound. C2 Check for low passage number and cell health. D2 Optimize incubation time and temperature. E2 Use the inactive enantiomer (S)-ZINC-3573 as a negative control.

Figure 1: Troubleshooting workflow for weaker than expected agonist activity.
Potential Cause Troubleshooting Step Experimental Protocol
Compound Degradation or Inaccurate Concentration Verify the integrity and concentration of your this compound stock.Protocol: Stock Solution Quality Control 1. Prepare a fresh 10 mM stock solution of this compound in DMSO. 2. Perform a serial dilution to create a concentration curve. 3. Compare the activity of the new stock against an older stock in a functional assay (e.g., calcium mobilization).
Low MRGPRX2 Expression in Cells Confirm MRGPRX2 expression levels in your cell line.Protocol: qPCR for MRGPRX2 Expression 1. Isolate total RNA from your cell line and a positive control cell line (e.g., LAD2). 2. Synthesize cDNA. 3. Perform quantitative PCR using validated primers for MRGPRX2 and a housekeeping gene. 4. Analyze the relative expression levels.
Suboptimal Assay Conditions Optimize your experimental parameters.Protocol: Calcium Mobilization Assay (FLIPR) 1. Plate HEK293 cells stably expressing MRGPRX2 in a 96-well plate. 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). 3. Prepare a dilution series of this compound. 4. Use a FLIPR instrument to measure the change in fluorescence upon compound addition. 5. Vary incubation times (e.g., 30, 60, 90 minutes) and temperature to find optimal conditions.
Lack of Proper Controls Run appropriate positive and negative controls.Protocol: Control Experiments 1. Positive Control: Use a known MRGPRX2 agonist (e.g., Substance P) to confirm cell responsiveness. 2. Negative Control: Treat cells with the inactive enantiomer, (S)-ZINC-3573, at the same concentrations as this compound to ensure the observed effect is specific.

Issue 2: Apparent Off-Target Effects

You observe a cellular response in a cell line that is not expected to express MRGPRX2, or the response is not fully abolished in MRGPRX2 knockout/knockdown cells.

A Start: Apparent Off-Target Effects B Confirm MRGPRX2 Expression Status A->B C Perform Control Experiments with (S)-ZINC-3573 B->C D Investigate Potential Kinase Inhibition C->D E Consider Scaffold-Related Activity C->E F Conclusion: Differentiate between MRGPRX2-mediated and Off-Target Effects D->F E->F

Figure 2: Logical diagram for investigating apparent off-target effects.
Potential Cause Troubleshooting Step Data Interpretation
Low-level or Undocumented MRGPRX2 Expression Thoroughly validate the absence of MRGPRX2 in your cell line using multiple techniques (qPCR, Western blot, flow cytometry).If low levels of MRGPRX2 are detected, the observed effect might still be receptor-mediated.
Non-specific Activity of the Chemical Scaffold Treat the cells with the inactive enantiomer, (S)-ZINC-3573, at identical concentrations.If (S)-ZINC-3573 elicits a similar response to this compound, the effect is likely off-target and related to the chemical scaffold.[4]
Inhibition of Kinases at High Concentrations While highly selective, off-target kinase inhibition may occur at high concentrations. The closest reported kinase hits are BTK (Kd = 27 µM) and MAPK8 (Kd = 19 µM).[2]If using concentrations approaching these values, consider if the observed phenotype could be linked to inhibition of these kinases.

Target Assay Result Reference
MRGPRX2 PRESTO-TangoEC50 = 740 nM[2]
MRGPRX2 FLIPREC50 = 1 µM[2]
315 other GPCRs PRESTO-Tango GPCRome screenNo significant off-target activity[2][4]
97 representative kinases DiscoverX KINOMEscanLittle activity at 10 µM[2]
Issue 3: Poor Solubility or Precipitation in Media

You observe precipitation of this compound when preparing working solutions in aqueous media.

A Start: Compound Precipitation B Prepare Fresh High-Concentration Stock in DMSO A->B C Serially Dilute in Assay Buffer B->C D Vortex/Sonicate Briefly After Dilution C->D E Visually Inspect for Precipitation D->E F Conclusion: Optimized Solubilization Protocol E->F

Figure 3: Workflow for preparing soluble working solutions of this compound.
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution; gentle warming or sonication can be used if necessary.[1][6]

  • Intermediate Dilutions: If high final concentrations are required, prepare intermediate dilutions from the DMSO stock into your assay buffer.

  • Final Dilution: Add the compound to the final aqueous solution in a stepwise manner, ensuring mixing between each addition.

  • Solvent Concentration: Maintain a final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity.

  • Fresh Preparations: Always prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.[1][6]

By following these troubleshooting guides and protocols, researchers can better interpret unexpected results and ensure the reliable application of this compound in their studies of MRGPRX2.

References

Navigating the Nuances of (R)-ZINC-3573 Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of (R)-ZINC-3573 in various experimental buffers. Due to the limited availability of public data on its stability profile, this document offers general guidance, standardized protocols for in-house stability assessment, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common experimental buffers?

Currently, there is limited publicly available data specifically detailing the degradation kinetics or stability of this compound in common experimental buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES. The manufacturer recommends storing the compound as a dry powder at +4°C for short-term storage and in DMSO stock solutions (up to 10 mM) at -20°C for long-term storage.[1] It is advised to minimize freeze-thaw cycles of DMSO stock solutions.[1]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my assay buffer?

Inconsistent results can indeed be a consequence of compound instability. If this compound degrades in your assay buffer over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological response. It is crucial to assess the stability of the compound in your specific experimental conditions.

Q3: How can I determine the stability of this compound in my specific experimental buffer?

To determine the stability, you can perform a time-course experiment where you incubate this compound in your buffer of choice at the experimental temperature. At various time points, you can analyze the remaining concentration of the intact compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the best practices for preparing and using this compound in aqueous buffers?

It is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer from a concentrated DMSO stock solution immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions. This compound is soluble up to 100 mM in 1eq. HCl and in DMSO.

Q5: Are there any known incompatibilities of this compound with common buffer components?

While specific incompatibilities are not documented, it is advisable to be cautious with buffers containing components that could potentially react with the compound's functional groups. Performing a preliminary stability check is always recommended when using a new buffer system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased potency or efficacy over time in multi-day experiments. Compound degradation in the experimental buffer.1. Perform a stability study of this compound in your assay buffer at the experimental temperature. 2. Replenish the compound at regular intervals during the experiment. 3. Consider using a more stable analog if available.
High variability between replicate experiments. Inconsistent preparation of working solutions or degradation during storage.1. Prepare fresh working solutions from a validated DMSO stock for each experiment. 2. Minimize the time between dilution and use. 3. Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.
Precipitation of the compound upon dilution in aqueous buffer. Poor solubility of the compound at the desired concentration in the specific buffer.1. Visually inspect the solution for any precipitate. 2. Decrease the final concentration of the compound. 3. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 4. Test alternative buffer systems.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer using HPLC

Objective: To determine the percentage of intact this compound remaining after incubation in a specific experimental buffer over time.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Experimental Buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution with the experimental buffer to a final concentration of 10 µM.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately stop any further degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins and dilute the sample. Centrifuge to remove any precipitate.

  • HPLC Analysis: Analyze the supernatant by HPLC. The peak area corresponding to this compound will be used to determine its concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) at 37°C

Time (hours) % Remaining in PBS (pH 7.4) % Remaining in Tris-HCl (pH 7.4) % Remaining in HEPES (pH 7.4)
0100.0100.0100.0
198.599.199.5
296.297.898.7
492.195.397.1
885.790.194.2
2465.375.888.5

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the provided protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Buffer stock->working incubate Incubate at 37°C working->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Calculate % Remaining hplc->data signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand This compound receptor MRGPRX2 ligand->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc PLC g_protein->plc Activation ip3_dag IP3 & DAG plc->ip3_dag Hydrolysis of PIP2 ca_release Ca²⁺ Release ip3_dag->ca_release cellular_response Cellular Response (e.g., Degranulation) ca_release->cellular_response

References

Addressing low signal-to-noise ratio in (R)-ZINC-3573 assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-ZINC-3573 Assays

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of a low signal-to-noise ratio (S/N) in biochemical or cell-based assays involving the small molecule this compound. A low S/N ratio can be caused by a weak signal, high background, or a combination of both, ultimately compromising data quality and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in my assay?

A low S/N ratio is generally caused by two main factors:

  • Weak Signal: The specific signal generated by the biological activity of interest is insufficient. This can be due to suboptimal reagent concentrations (enzyme, substrate, or this compound), inactive components, or inappropriate assay conditions (e.g., temperature, pH).[1][2]

  • High Background: The baseline signal ("noise") is excessively high, masking the specific signal. Common causes include autofluorescence from compounds or media, non-specific binding of reagents, contaminated solutions, or using the wrong type of microplate for the assay readout.[3][4][5][6]

Q2: How can I determine if my problem is a weak signal or high background?

To diagnose the issue, compare the readings from your control wells:

  • Positive Control (Max Signal) vs. Negative Control (Min Signal): A small difference between these controls points to a weak signal or a narrow assay window.[3]

  • Negative Control vs. Blank Wells: If the negative control (e.g., no enzyme) shows a high reading compared to a blank well (assay buffer only), the problem is high background.[2]

Q3: My compound, this compound, is dissolved in DMSO. Could this be affecting my assay?

Yes, Dimethyl Sulfoxide (DMSO) can impact assay performance. While necessary for dissolving many small molecules, its concentration should be carefully controlled.[7][8]

  • High DMSO concentrations (>1%) can inhibit enzyme activity, affect cell viability, or even cause protein denaturation.[7][9]

  • Solvent Effects: DMSO can sometimes interfere with the assay signal directly or alter the behavior of other reagents.[7] It is crucial to maintain the same final DMSO concentration across all wells, including controls, to ensure that any observed effect is due to the compound itself and not the solvent.[10]

Q4: What type of microplate should I use for my assay?

The choice of microplate is critical for optimizing the S/N ratio and depends on the detection method:

  • Fluorescence Assays: Use black, opaque plates to minimize background fluorescence and light scattering.[4]

  • Luminescence Assays: Use white, opaque plates to maximize light reflection and enhance the signal.[4]

  • Absorbance Assays: Use clear-bottom plates for accurate light transmission.[4]

Troubleshooting Guides

This section is divided into strategies for addressing a weak signal and strategies for reducing high background.

Part 1: Troubleshooting a Weak Signal

A weak signal means the assay is not generating a sufficiently strong response. The following workflow and table provide a systematic approach to resolving this issue.

G cluster_start cluster_reagents Step 1: Verify Reagents cluster_optimization Step 2: Optimize Concentrations cluster_conditions Step 3: Optimize Conditions cluster_instrument Step 4: Check Instrument cluster_end Start Weak Signal (Low Positive Control Reading) Reagent_Activity Check Enzyme/Protein Activity & Substrate Integrity Start->Reagent_Activity Start Here Compound_Prep Confirm this compound Concentration & Stability Enzyme_Titr Titrate Enzyme/ Protein Concentration Compound_Prep->Enzyme_Titr If reagents are OK Substrate_Titr Titrate Substrate (Check Km) Incubation Optimize Incubation Time & Temperature Substrate_Titr->Incubation If concentrations are optimal Buffer Verify Buffer pH & Ionic Strength Settings Optimize Reader Settings (Gain, Flashes, Read Time) Buffer->Settings If conditions are optimal End Signal Restored Settings->End Final Check

Caption: Workflow for troubleshooting a weak assay signal.

Table 1: Quantitative Solutions for a Weak Signal

ParameterCommon IssueRecommended Action
Enzyme/Protein Conc. Too low to generate a detectable signal within the assay timeframe.[1]Titrate the enzyme concentration. Start with the supplier's recommendation and test 2-fold dilutions above and below that point to find the optimal level that gives a robust signal without depleting the substrate too quickly.[11][12]
Substrate Conc. Too far below the Michaelis constant (Km), limiting the reaction rate.[2][13]Determine the enzyme's Km for the substrate. For inhibitor screening, use a substrate concentration at or slightly below the Km. For general activity assays, a concentration of 2-5 times the Km may be optimal.[11]
Incubation Time Too short for sufficient product formation.Perform a time-course experiment. Measure the signal at multiple time points to identify the linear range of the reaction. Choose an incubation time that falls within this linear phase.[11]
Incubation Temp. Suboptimal temperature for enzyme activity.Most enzyme assays are optimal at 37°C, but this should be verified.[14] Ensure all reagents and plates are equilibrated to the correct temperature before starting the reaction to avoid fluctuations.[1][15]
Instrument Settings Reader gain is too low, or the number of flashes/reads is insufficient.For fluorescence/luminescence, optimize the gain setting using a positive control well to maximize the signal without saturating the detector.[4][16] Increase the number of flashes per well to average out reads and reduce variability.[4]
Part 2: Troubleshooting High Background

High background noise can obscure the specific signal. The following strategies can help identify and mitigate sources of background.

Table 2: Quantitative Solutions for High Background

ParameterCommon IssueRecommended Action
Buffer Components Autofluorescence from buffer components (e.g., BSA, phenol red).[3][4]Test the fluorescence/absorbance of each buffer component individually. If a component is problematic, try to find a non-fluorescent alternative or use a lower concentration.
Washing Steps Insufficient washing in multi-step assays (like ELISAs), leaving unbound reagents behind.[5][6][17]Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash volume to ensure complete coverage of the well (e.g., 300-400 µL per well).[5] Adding a brief soaking step (30 seconds) during each wash can also improve efficiency.[6]
Blocking Incomplete blocking of non-specific binding sites on the microplate.[6]Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk). Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[6]
Compound Interference This compound itself is fluorescent or colored, contributing to the signal.Run a control well containing only the buffer and this compound at the highest concentration used in the assay. Subtract this value from all experimental wells.[18]
Contamination Microbial or cross-well contamination of reagents or plates.[5][19]Use fresh, sterile reagents for each experiment.[6] Be careful with pipetting techniques to avoid splashing and cross-contamination between wells.[19]

Experimental Protocols & Methodologies

Protocol: Generic Fluorescence-Based Enzymatic Inhibition Assay

This protocol provides a framework for testing the inhibitory activity of this compound on a hypothetical enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with the optimal pH and ionic strength for the target enzyme (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. Determine the optimal final concentration from titration experiments (see Table 1).

    • Substrate Stock: Prepare a stock of a fluorogenic substrate in assay buffer.

    • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO to be used for the assay.

  • Assay Procedure (96-well format):

    • Add 2 µL of the this compound DMSO dilution series to the appropriate wells of a black, opaque 96-well plate. For controls, add 2 µL of 100% DMSO.

    • Add 48 µL of the enzyme diluted to 2X the final concentration in assay buffer to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate diluted to 2X the final concentration in assay buffer.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

    • Monitor the fluorescence signal at appropriate excitation/emission wavelengths every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates by subtracting the rate of the "no enzyme" control.

    • Calculate the percent inhibition relative to the DMSO-only control.

    • Plot percent inhibition vs. log[this compound] concentration to determine the IC50 value.

G cluster_prep 1. Preparation cluster_plate 2. Plating cluster_read 3. Measurement cluster_analysis 4. Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and This compound Stocks S1 Add this compound or DMSO to Wells P1->S1 S2 Add 2X Enzyme Solution S1->S2 S3 Incubate (Compound-Enzyme) S2->S3 S4 Add 2X Substrate to Start Reaction S3->S4 R1 Read Plate Kinetically in Microplate Reader S4->R1 A1 Calculate Reaction Rates R1->A1 A2 Determine % Inhibition A1->A2 A3 Plot Dose-Response Curve (IC50) A2->A3

Caption: Experimental workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathway

If this compound were an inhibitor of a hypothetical Kinase X in the "Growth Factor Signaling Pathway," its mechanism would interrupt the downstream signal cascade.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Compound This compound Compound->KinaseX Inhibits

Caption: Inhibition of Kinase X by this compound.

References

Technical Support Center: Stabilizing (R)-ZINC-3573 for Reliable Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-ZINC-3573. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By following these guidelines, you can minimize degradation and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a potent and selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Its stability is critical because degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental data. The inactive (S)-enantiomer, (S)-ZINC-3573, is often used as a negative control, further highlighting the need for the active form's integrity.[2]

Q2: What are the primary factors that can cause this compound degradation?

Like many small organic molecules, this compound is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate chemical reactions that lead to degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Moisture: The presence of water can lead to hydrolysis of susceptible functional groups.

  • Oxygen: Exposure to atmospheric oxygen can cause oxidative degradation.

  • pH: Storing the compound in solutions with non-optimal pH can catalyze degradation.

Q3: How should I store solid this compound?

For optimal stability, solid this compound should be stored in a cool, dark, and dry environment.[2]

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark

Q4: What is the best way to prepare and store this compound stock solutions?

This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid compound in high-purity, anhydrous DMSO. For storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage DurationTemperature
Short-term (days to weeks)0 - 4 °C
Long-term (months)-20 °C or -80°C[3]

Q5: I've noticed a change in the color of my this compound solution. What does this indicate?

A change in color, such as the development of a yellowish or brownish tint, often suggests chemical degradation. This could be due to oxidation or other reactions. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments Degradation of this compound stock solution.- Prepare a fresh stock solution from solid compound.- Verify the purity of the stock solution using HPLC.- Ensure proper storage conditions were maintained.
Appearance of unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.- Compare the chromatogram to a freshly prepared standard.- If new peaks are present, the compound has likely degraded and should not be used.- Review storage and handling procedures to identify potential causes of degradation.
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or solvent absorbing water.- Gently warm the solution to 60°C and sonicate to redissolve.[1]- Ensure you are using anhydrous DMSO.- Centrifuge the vial to pellet any insoluble material before taking the supernatant.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound. The specific parameters may need to be optimized for your system.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

Protocol 2: Forced Degradation Study

Forced degradation studies help to understand the stability of a compound under stress conditions. This information is valuable for developing appropriate storage and handling procedures.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 2-24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 2-24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep it at room temperature, protected from light, for 2-24 hours.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at a high temperature (e.g., 70°C) for 24-72 hours.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.

Analyze all stressed samples by HPLC to determine the extent of degradation compared to a control sample stored under ideal conditions.

Diagrams

experimental_workflow cluster_storage Storage cluster_handling Experimental Handling cluster_qc Quality Control solid Solid this compound solution Stock Solution in DMSO solid->solution Dissolve prepare Prepare Working Solution solution->prepare hplc Purity Check (HPLC) solution->hplc Periodic Check experiment Perform Experiment prepare->experiment prepare->hplc Pre-experiment Check

Caption: Experimental workflow for handling this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of this compound Stock start->check_purity is_pure Is it Pure? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh No review_protocol Review Experimental Protocol is_pure->review_protocol Yes prepare_fresh->check_purity review_storage Review Storage & Handling prepare_fresh->review_storage end_good Proceed with Experiment review_protocol->end_good end_bad Re-evaluate Experiment review_storage->end_bad

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Challenges in Replicating (R)-ZINC-3573 Published Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating published data for the selective MRGPRX2 agonist, (R)-ZINC-3573. This guide addresses common challenges encountered during the synthesis of the compound and in subsequent biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a potent and selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Its primary biological activity is to induce intracellular calcium release and degranulation in mast cells.[2] It is often used as a chemical probe to study the function of MRGPRX2. An inactive enantiomer, (S)-ZINC-3573, is available and recommended as a negative control in experiments.[1]

Q2: Where can I find the detailed synthetic protocol for this compound?

The synthesis of this compound and its inactive (S)-enantiomer was described in the supplementary information of the publication by Lansu et al. in Nature Chemical Biology in 2017. Researchers should refer to this document for the specific reaction conditions and purification methods.[3][4]

Q3: What are the key biological assays to confirm the activity of synthesized this compound?

The two primary assays to validate the activity of this compound are the calcium mobilization assay and the mast cell degranulation assay (typically a β-hexosaminidase release assay).[2]

Q4: What is the expected potency (EC50) of this compound in these assays?

The reported EC50 of this compound for MRGPRX2 activation is approximately 740 nM.[1] In contrast, the inactive (S)-enantiomer shows no significant activity at concentrations up to 100 µM.[1]

Troubleshooting Guides

Part 1: Synthesis of this compound (Pyrazolo[1,5-a]pyrimidine core)

Challenges in synthesizing the pyrazolo[1,5-a]pyrimidine scaffold of this compound can often be traced back to the initial condensation and cyclization steps.

Issue 1: Low or No Yield of the Pyrazolo[1,5-a]pyrimidine Product

Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of the 5-aminopyrazole and β-dicarbonyl starting materials. Impurities can significantly hinder the reaction. Consider purification of starting materials if purity is questionable.[5][6]
Suboptimal Reaction Conditions Solvent: Acetic acid is a common solvent and catalyst. If the reaction is sluggish, consider a higher boiling point solvent to increase the reaction temperature.[5] Catalyst: The reaction can be acid or base-catalyzed. Optimize the concentration of the acid (e.g., H₂SO₄) or use a non-nucleophilic base.[5] Temperature & Time: These reactions often necessitate elevated temperatures (reflux). Incrementally increase the reaction time and temperature while monitoring progress via Thin Layer Chromatography (TLC).[5]
Inefficient Heating Microwave-assisted synthesis has been demonstrated to decrease reaction times and enhance yields for pyrazolo[1,5-a]pyrimidine synthesis and is a recommended alternative to conventional heating if available.[5]

Issue 2: Formation of Impurities or Side Products

Potential Cause Recommended Solution
Incorrect Reagent Stoichiometry Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired side products.
Side Reactions The reactivity of the β-dicarbonyl compound is a critical factor. Some may require more stringent conditions to minimize side reactions.[5]
Ineffective Purification Utilize column chromatography with an appropriate solvent system to separate the desired product from any unreacted starting materials or side products. Confirm the purity of the final compound using techniques like NMR and mass spectrometry.
Part 2: Biological Assays

This assay measures the increase in intracellular calcium concentration upon MRGPRX2 activation by this compound.

Issue 1: No or Weak Fluorescent Signal Upon Agonist Addition

Potential Cause Recommended Solution
Incorrect Assay Setup Cell Health: Ensure cells are healthy and not overgrown. Unhealthy cells will not respond optimally. Agonist Concentration: Verify the concentration of your this compound stock solution. Perform a concentration-response curve to ensure you are using an appropriate concentration range.
Receptor Desensitization Prolonged exposure to serum in the media before the assay can lead to receptor desensitization. Consider serum-starving the cells for several hours prior to the experiment.[7]
G-protein Coupling Issues If using a recombinant system (e.g., HEK293T cells), ensure proper expression and coupling of the Gαq protein, which is necessary for the calcium signaling pathway. Co-expression with Gα15 or Gα16 can sometimes enhance the signal for GPCRs.[7]
Technical Issues with Plate Reader Confirm that the plate reader's injectors are functioning correctly and that the settings (e.g., excitation/emission wavelengths, read times) are appropriate for Fluo-4 AM. Use a positive control like a calcium ionophore to validate the instrument's performance.[7]

Issue 2: High Background Fluorescence or Inconsistent Loading

Potential Cause Recommended Solution
Inconsistent Dye Loading Cell density and health can affect dye loading. Ensure consistent cell seeding and health across all wells. The use of a kit with a standardized protocol may improve reproducibility.[8]
Dye Leakage Fluo-4 AM can leak from cells over time. To mitigate this, consider lowering the incubation temperature or adding probenecid to the medium, though be aware that this can sometimes affect results.[9][10]
Contaminated Cell Medium Use serum-free medium during the assay, as esterases in serum can cleave the AM ester extracellularly, leading to high background.[8]

This assay quantifies the release of the enzyme β-hexosaminidase from mast cell granules upon stimulation with this compound.

Issue 1: No or Low Degranulation Signal

Potential Cause Recommended Solution
Cell Viability Issues Check the viability of your mast cells. If there is no color change or a very faint signal in the assay, it could indicate poor cell health.[8]
Ineffective Substrate The substrate (p-NAG) can degrade over time. Include a positive control, such as cell lysate (total release) or a known secretagogue like compound 48/80 or a calcium ionophore, to ensure the substrate is working correctly.[11][12]
Suboptimal Assay Conditions Cell Number: Ensure you are using the optimal number of cells per well.[8] Incubation Times: Adhere to the recommended incubation times for stimulation and with the substrate.[8]

Issue 2: High Spontaneous Release (High Background)

Potential Cause Recommended Solution
Cell Handling Mast cells are sensitive to mechanical stress. Handle them gently during washing and plating to avoid premature degranulation.
Contaminants in Reagents Ensure all buffers and media are sterile and free of contaminants that could non-specifically activate the cells.
Over-stimulation If using a co-stimulant, ensure its concentration is optimized to not cause maximal degranulation on its own.

Data Presentation

Compound Assay Type Cell Line Parameter Reported Value Reference
This compoundPRESTO-TangoHEK-TEC50740 nM[1]
This compoundFLIPR AssayHEK-TEC501 µM[1]
(S)-ZINC-3573PRESTO-Tango & FLIPRHEK-TEC50> 100 µM[1]
This compoundCalcium MobilizationLAD2 Mast Cells-Induces Release[2]
This compoundβ-hexosaminidase ReleaseLAD2 Mast Cells-Induces Degranulation[2]

Experimental Protocols

General Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis

This is a general procedure; for the specific synthesis of this compound, refer to the supplementary information of Lansu et al., Nat. Chem. Biol. 2017.

  • In a suitable reaction vessel, combine the appropriate 5-aminopyrazole (1.0 equivalent) and a β-dicarbonyl compound (1.0-1.2 equivalents) in a solvent such as glacial acetic acid.[5]

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) if required.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Calcium Mobilization Assay
  • Seed cells (e.g., HEK293T expressing MRGPRX2 or LAD2 mast cells) in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Remove the culture medium and load the cells with a Fluo-4 AM solution in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Wash the cells gently with buffer to remove excess dye.

  • Add buffer to the wells and place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence.

  • Inject this compound at various concentrations and immediately begin kinetic reading of fluorescence intensity over time.

  • As a positive control, add a calcium ionophore at the end of the run to determine the maximal fluorescence response.

Protocol for β-Hexosaminidase Release Assay
  • Plate LAD2 mast cells in a 96-well plate.

  • Wash the cells with a suitable buffer (e.g., HEPES buffer).

  • Add this compound at various concentrations to the wells and incubate at 37°C for 30 minutes to induce degranulation.[8]

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • To determine total β-hexosaminidase content, lyse the cells in a parallel set of wells with a detergent (e.g., 0.1% Triton X-100).[8]

  • Add the supernatant and cell lysate samples to a new plate containing the substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.[8]

  • Incubate the plate at 37°C for 60-90 minutes.[8]

  • Stop the reaction by adding a stop solution (e.g., glycine buffer).[8]

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total content.

Visualizations

G cluster_synthesis Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Core Start Start 5-Aminopyrazole 5-Aminopyrazole Start->5-Aminopyrazole beta-Dicarbonyl beta-Dicarbonyl Start->beta-Dicarbonyl Condensation_Cyclization Condensation & Cyclization 5-Aminopyrazole->Condensation_Cyclization beta-Dicarbonyl->Condensation_Cyclization Purification Purification Condensation_Cyclization->Purification Characterization Characterization Purification->Characterization Final_Product Pyrazolo[1,5-a]pyrimidine Characterization->Final_Product

Caption: General workflow for synthesizing the pyrazolo[1,5-a]pyrimidine core.

G cluster_pathway MRGPRX2 Signaling Pathway RZINC3573 This compound MRGPRX2 MRGPRX2 Receptor RZINC3573->MRGPRX2 Gq Gαq Protein MRGPRX2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Degranulation Mast Cell Degranulation DAG->Degranulation Ca_Release->Degranulation

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

G cluster_troubleshooting Troubleshooting Logic for Low Biological Activity Start Low/No Activity Check_Purity Verify Compound Purity (NMR, MS) Start->Check_Purity Check_Concentration Confirm Stock Concentration Check_Purity->Check_Concentration Purity OK Check_Assay Validate Assay with Positive Control Check_Concentration->Check_Assay Concentration OK Check_Cells Assess Cell Health and Receptor Expression Check_Assay->Check_Cells Assay OK Resolved Issue Resolved Check_Cells->Resolved Cells OK

Caption: A logical approach to troubleshooting low biological activity of this compound.

References

Validation & Comparative

A Comparative Analysis of the Potency of (R)-ZINC-3573 and Other MRGPRX2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of (R)-ZINC-3573 with other known agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented is compiled from various experimental sources to offer an objective overview for researchers in pain, itch, and pseudo-allergic reactions.

This compound is a selective agonist for MRGPRX2, a receptor expressed on mast cells and sensory neurons, playing a crucial role in mediating itch, pain, and inflammation.[1] Its potency, characterized by its half-maximal effective concentration (EC50), has been determined in various cellular assays. This guide places the potency of this compound in the context of other endogenous and synthetic MRGPRX2 agonists.

Potency Comparison of MRGPRX2 Agonists

The following table summarizes the EC50 values for this compound and a selection of other MRGPRX2 agonists. These values were determined using different in vitro assays, as noted.

AgonistAgonist TypeEC50 (nM)Assay SystemReference(s)
This compound Small Molecule 740 β-arrestin recruitment (PRESTO-Tango)[1][2]
1000 Calcium mobilization (FLIPR)
PAMP-12Endogenous Peptide20 - 57.2Calcium mobilization[1][2][3][4]
Substance PNeuropeptide152 - 5900Calcium mobilization / β-hexosaminidase release[5][6][7]
Compound 48/80Polymer~1,980 - 4,940Calcium mobilization / β-hexosaminidase release[8]
IcatibantPeptide Drug38,000 - 141,000 (µg/mL to nM conversion needed)β-hexosaminidase release[9][10]
CiprofloxacinFluoroquinolone AntibioticVariesCalcium mobilization[11][12][13]
RocuroniumNeuromuscular Blocker261,000Calcium mobilization[14][15][16]
Cortistatin-14NeuropeptideVariesCalcium mobilization[17]
CodeineOpioidVariesHistamine release[18]
MorphineOpioid4,500 - 7,000Not specified[16][19]
VancomycinGlycopeptide Antibiotic~41,000 (mg/mL to nM conversion needed)β-hexosaminidase release[7][16]
AtracuriumNeuromuscular Blocker~28,600 (µg/mL to nM conversion needed)Not specified[16]

Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

Experimental Protocols

The potency of MRGPRX2 agonists is primarily assessed through three key in vitro assays: Calcium Mobilization, β-Arrestin Recruitment, and Mast Cell Degranulation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

  • Cell Lines: HEK293 cells stably expressing MRGPRX2 (e.g., HEK293-Gα15) or CHO-K1 cells expressing MRGPRX2 are commonly used.[9][17][20]

  • Principle:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Calcium-4).[17][21]

    • The baseline fluorescence is measured.

    • The agonist of interest is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[17]

    • The EC50 value is calculated from the dose-response curve.

β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)

This assay quantifies the recruitment of β-arrestin to the activated MRGPRX2, a key event in receptor desensitization and signaling.

  • Cell Lines: Engineered cell lines, such as HTLA cells which contain a β-arrestin-Tango fusion protein and a luciferase reporter gene, are utilized.[22]

  • Principle:

    • Agonist binding to MRGPRX2 induces a conformational change, leading to the recruitment of the β-arrestin-Tango fusion protein.

    • This recruitment leads to the cleavage of the fusion protein, releasing a transcription factor.

    • The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

    • The luminescence signal is measured after an incubation period (typically overnight).[22]

    • The EC50 value is determined from the dose-response curve of luminescence versus agonist concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay measures the release of granular contents, such as the enzyme β-hexosaminidase, from mast cells upon MRGPRX2 activation.

  • Cell Lines: Human mast cell lines like LAD2, which endogenously express MRGPRX2, or primary human mast cells are used.[6][7][9]

  • Principle:

    • Mast cells are stimulated with varying concentrations of the agonist for a defined period (e.g., 30-90 minutes) at 37°C.[23][24]

    • The reaction is stopped by placing the cells on ice.

    • The cell supernatant, containing the released β-hexosaminidase, is collected after centrifugation.

    • The enzymatic activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) which is converted to a colored product.[24]

    • The absorbance of the colored product is measured using a spectrophotometer.[24]

    • The percentage of degranulation is calculated relative to the total β-hexosaminidase content of lysed, unstimulated cells.

    • The EC50 value is derived from the dose-response curve.

Visualizations

Signaling Pathway of MRGPRX2 Activation

MRGPRX2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (this compound, etc.) MRGPRX2 MRGPRX2 Agonist->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates BetaArrestin β-Arrestin MRGPRX2->BetaArrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Internalization Receptor Internalization BetaArrestin->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Degranulation Mast Cell Degranulation Ca_cyto->Degranulation PKC->Degranulation Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_ca Calcium Mobilization cluster_barrestin β-Arrestin Recruitment cluster_degran Degranulation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-MRGPRX2, LAD2) Assay_Choice Select Assay Cell_Culture->Assay_Choice Agonist_Prep Agonist Serial Dilution Stimulation_Ca Stimulate with agonist Agonist_Prep->Stimulation_Ca Stimulation_BArr Stimulate cells with agonist Agonist_Prep->Stimulation_BArr Stimulation_Degran Stimulate mast cells with agonist Agonist_Prep->Stimulation_Degran Dye_Loading Load cells with calcium-sensitive dye Assay_Choice->Dye_Loading Calcium Assay_Choice->Stimulation_BArr β-Arrestin Assay_Choice->Stimulation_Degran Degranulation Dye_Loading->Stimulation_Ca Measurement_Ca Measure fluorescence change Stimulation_Ca->Measurement_Ca Dose_Response Generate Dose-Response Curve Measurement_Ca->Dose_Response Incubation Overnight Incubation Stimulation_BArr->Incubation Measurement_BArr Measure reporter (e.g., luminescence) Incubation->Measurement_BArr Measurement_BArr->Dose_Response Collect_Supernatant Collect supernatant Stimulation_Degran->Collect_Supernatant Enzyme_Assay Perform β-hexosaminidase assay Collect_Supernatant->Enzyme_Assay Measurement_Degran Measure absorbance Enzyme_Assay->Measurement_Degran Measurement_Degran->Dose_Response EC50_Calc Calculate EC50 Value Dose_Response->EC50_Calc

References

Validating (R)-ZINC-3573's Superior Selectivity for MRGPRX2 Over Other GPCRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist, (R)-ZINC-3573, with other known MRGPRX2 agonists. We present supporting experimental data to validate the high selectivity of this compound for MRGPRX2 over a broad range of other G protein-coupled receptors (GPCRs), establishing it as a valuable chemical probe for studying MRGPRX2-mediated signaling and its role in various physiological and pathological processes.

Executive Summary

This compound is a potent and highly selective agonist for MRGPRX2 with an EC50 of 740 nM.[1] Extensive screening against 315 other GPCRs has demonstrated its remarkable selectivity, with minimal to no off-target activity observed.[2][3] This high degree of selectivity distinguishes this compound from other endogenous and synthetic MRGPRX2 agonists, such as Substance P and Cortistatin-14, which exhibit significant activity at other GPCRs. The inactive enantiomer, (S)-ZINC-3573, shows negligible activity at MRGPRX2, making it an ideal negative control for in vitro and in vivo studies.[2][4] This guide summarizes the available quantitative data, details the experimental protocols used to validate its selectivity, and provides a visual representation of the MRGPRX2 signaling pathway.

Data Presentation: Comparative Selectivity Profile

CompoundPrimary Target(s)EC50/IC50/Ki at Primary Target(s)Selectivity Profile
This compound MRGPRX2 EC50 = 740 nM [1]Highly selective. Screened against 315 other GPCRs in the PRESTO-Tango assay with no significant off-target activity observed.[2][3]
(S)-ZINC-3573 None EC50 > 100 µM for MRGPRX2 [2]Inactive enantiomer. Serves as a negative control.[4]
Substance P NK1R, NK2R, NK3R High affinity for NK1R.[5]Promiscuous. Activates all three neurokinin receptors.[5] Also activates MRGPRX2.[6]
Cortistatin-14 sst1, sst2, sst3, sst4, sst5 IC50 values: sst2 (0.09 nM), sst4 (0.2 nM), sst3 (0.3 nM), sst5 (0.3 nM), sst1 (5 nM).[4]Promiscuous. Binds with high affinity to all five somatostatin receptors.[4] Also a potent MRGPRX2 agonist (EC50 = 25 nM).

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

PRESTO-Tango GPCR Selectivity Assay

This assay is a high-throughput method to screen for ligand-induced G protein-coupled receptor (GPCR) activation by measuring β-arrestin recruitment.

Principle: The assay utilizes a modified Tango assay system. A GPCR of interest is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by the transcription factor tTA. Upon ligand binding and receptor activation, β-arrestin fused to TEV protease is recruited to the GPCR. This brings the TEV protease in proximity to its cleavage site, releasing the tTA transcription factor. The tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be quantified.[1]

Protocol Outline: [7][8][9]

  • Cell Culture and Transfection: HTLA cells, a HEK293 cell line stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion gene, are used. The cells are transfected with plasmids encoding the GPCR of interest.

  • Compound Addition: Test compounds, including this compound, are added to the transfected cells at various concentrations.

  • Incubation: The cells are incubated overnight to allow for receptor activation, β-arrestin recruitment, tTA cleavage, and luciferase expression.

  • Luminescence Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the level of GPCR activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq-coupled receptor signaling.

Principle: MRGPRX2 activation leads to the activation of the Gq pathway, resulting in the release of calcium from intracellular stores. This change in calcium concentration can be detected using fluorescent calcium indicators.

Protocol Outline:

  • Cell Culture and Dye Loading: A suitable cell line expressing MRGPRX2 (e.g., HEK293 cells stably expressing MRGPRX2 or a human mast cell line like LAD2) is seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound, such as this compound, is added to the cells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

Mandatory Visualization

MRGPRX2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of MRGPRX2 by an agonist like this compound.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Degranulation Mast Cell Degranulation Ca_cyto->Degranulation Triggers PKC->Degranulation Promotes Agonist This compound Agonist->MRGPRX2 Binds

Caption: MRGPRX2 signaling cascade upon agonist binding.

Experimental Workflow: PRESTO-Tango Assay

The following diagram outlines the workflow for assessing GPCR activation using the PRESTO-Tango assay.

PRESTO_Tango_Workflow A 1. Plate HTLA Cells B 2. Transfect with GPCR-tTA Construct A->B C 3. Add Test Compound (this compound) B->C D 4. Overnight Incubation C->D E 5. β-arrestin-TEV Recruitment & tTA Cleavage D->E F 6. tTA Translocation to Nucleus E->F G 7. Luciferase Gene Expression F->G H 8. Add Luciferase Substrate & Measure Luminescence G->H

Caption: Workflow of the PRESTO-Tango GPCR activation assay.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective agonist (R)-ZINC-3573 and its cross-reactivity profile with other Mas-related G protein-coupled receptors (MRGPRs). The information is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.

This compound is a potent and highly selective agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key receptor involved in pain, itch, and mast cell degranulation.[1][2] Its selectivity is crucial for its use as a chemical probe to investigate the specific biological functions of MRGPRX2. This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound demonstrates high selectivity for MRGPRX2. While comprehensive screening has been performed against a large number of G protein-coupled receptors (GPCRs), specific quantitative data for its activity on all members of the MRGPR family is limited in publicly available literature. The available data is summarized below.

ReceptorAgonist/Antagonist ActivityEC50 / IC50 (µM)Notes
MRGPRX2 Agonist0.74Primary target of this compound.
MRGPRX1 No significant activity> 10Stated to be selective over MRGPRX1.
Other MRGPRs (A, B, C, D, etc. subfamilies) Not reportedNot availableData on direct interaction with other MRGPR subfamilies is not readily available in the reviewed literature.
Other GPCRs (315 tested) No significant agonist activity> 10Screened against a panel of 315 GPCRs with minimal off-target effects.[3]
(S)-ZINC-3573 (inactive enantiomer) No significant activity on MRGPRX2> 100[4]Serves as a negative control.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and selectivity of compounds like this compound.

Calcium Mobilization Assay

This assay is a common method to assess the activation of Gq-coupled GPCRs, such as MRGPRX2, which leads to an increase in intracellular calcium levels.

Objective: To measure the increase in intracellular calcium concentration in response to receptor activation by an agonist.

Materials:

  • HEK293 cells stably expressing the MRGPR of interest.

  • This compound and other test compounds.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Seed the HEK293 cells expressing the target MRGPR into 96-well plates at a density of 50,000 cells/well and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer to each well. Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

  • Agonist Addition: Record a baseline fluorescence reading for a few seconds. Then, use the automated injector to add the prepared compound solutions to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Objective: To quantify the interaction between the target MRGPR and β-arrestin upon agonist stimulation.

Materials:

  • U2OS or CHO-K1 cells co-expressing the MRGPR tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., PathHunter® cells).

  • This compound and other test compounds.

  • Cell culture medium.

  • PathHunter® detection reagents.

  • White, solid-bottom 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.

  • Detection Reagent Addition: Add the PathHunter® detection reagents to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Visualizations

Signaling Pathway of MRGPRX2

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 binds Gq Gαq MRGPRX2->Gq activates beta_arrestin β-Arrestin MRGPRX2->beta_arrestin recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation Internalization Receptor Internalization beta_arrestin->Internalization Cross_Reactivity_Workflow start Start: Test Compound (this compound) primary_screen Primary Screen: MRGPRX2 Activation Assay (e.g., Calcium Mobilization) start->primary_screen secondary_screen Secondary Screen: Panel of other MRGPRs (MRGPRX1, D, A, etc.) primary_screen->secondary_screen broad_panel Broad Panel Screen: >300 other GPCRs secondary_screen->broad_panel data_analysis Data Analysis: Determine EC50 for each receptor broad_panel->data_analysis comparison Compare Potency: MRGPRX2 vs. Other Receptors data_analysis->comparison conclusion Conclusion: Assess Selectivity Profile comparison->conclusion

References

Blocking the Effects of MRGPRX2 Agonist (R)-ZINC-3573: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical target in mast cell-mediated inflammatory and allergic diseases. Its activation by a variety of ligands, including the selective agonist (R)-ZINC-3573, triggers mast cell degranulation and the release of pro-inflammatory mediators.[1] This guide provides a comparative overview of MRGPRX2 antagonists, with a specific focus on their ability to block the effects of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and MRGPRX2

This compound is a selective agonist for MRGPRX2, a receptor primarily expressed on mast cells and implicated in IgE-independent allergic reactions.[2] Activation of MRGPRX2 by agonists like this compound leads to downstream signaling cascades that result in cellular responses such as calcium mobilization and degranulation, releasing histamine and other inflammatory mediators.[1][2] The development of potent and selective MRGPRX2 antagonists is therefore a promising therapeutic strategy for a range of inflammatory conditions.[3]

Comparative Analysis of MRGPRX2 Antagonists Against this compound

Several small molecule antagonists have been identified with the ability to inhibit MRGPRX2 activation. The following table summarizes the inhibitory potency of selected antagonists against the effects induced by this compound.

AntagonistAntagonist TypeAssay TypeInhibitory Potency (Ki)Reference
C9 Inverse AgonistCalcium Mobilization (HEK293 cells)43 nM[4][5]
C9-6 Inverse AgonistCalcium Mobilization (HEK293 cells)58 nM[4]
PSB-172656 Competitive Antagonistβ-arrestin Recruitment5.44 nM[1]

Other Investigational Antagonists:

While direct inhibitory data against this compound is not yet publicly available for all compounds, other notable MRGPRX2 antagonists in development include:

  • EP262: A potent and highly selective antagonist that has entered clinical trials for mast cell-mediated disorders.[6][7][8][9]

  • GSK Antagonists: GlaxoSmithKline has reported the discovery of potent MRGPRX2 antagonists with good pharmacokinetic properties.[10][11][12]

Further experimental validation, as outlined in the protocols below, would be necessary to quantify the efficacy of these antagonists against this compound.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and experimental procedures is crucial for studying MRGPRX2 antagonism.

MRGPRX2_Signaling_Pathway cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activates Agonist This compound Agonist->MRGPRX2 Activates Antagonist MRGPRX2 Antagonist Antagonist->MRGPRX2 Blocks PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER Ca_Influx Ca2+ Influx Ca_ER->Ca_Influx Degranulation Degranulation (Histamine, etc.) Ca_Influx->Degranulation

MRGPRX2 Signaling Pathway

The diagram above illustrates the activation of the Gαq pathway upon agonist binding to MRGPRX2, leading to intracellular calcium increase and subsequent mast cell degranulation. Antagonists block this initial activation step.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Mast Cells (e.g., LAD2) Add_Antagonist Pre-incubate with MRGPRX2 Antagonist Cell_Culture->Add_Antagonist Add_Agonist Stimulate with This compound Add_Antagonist->Add_Agonist Ca_Assay Calcium Flux Assay Add_Agonist->Ca_Assay Degran_Assay Degranulation Assay (β-hexosaminidase) Add_Agonist->Degran_Assay Data Measure Signal (Fluorescence/Absorbance) Ca_Assay->Data Degran_Assay->Data IC50 Calculate IC50/Ki Data->IC50

Experimental Workflow for Antagonist Screening

The workflow diagram outlines the key steps in evaluating the efficacy of MRGPRX2 antagonists in vitro, from cell culture to data analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing MRGPRX2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • MRGPRX2 antagonists

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the MRGPRX2-expressing HEK293 cells into 384-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1-2 hours at 37°C.

  • Compound Preparation: Prepare serial dilutions of the MRGPRX2 antagonists and a stock solution of this compound in the assay buffer.

  • Assay Measurement: a. Place the cell plate into the fluorescence plate reader. b. Record a baseline fluorescence reading. c. Inject the MRGPRX2 antagonist solutions into the respective wells and incubate for a specified time (e.g., 5-15 minutes). d. Inject the this compound solution (at a concentration that elicits a submaximal response, e.g., EC80) to all wells. e. Continuously measure the fluorescence signal for 2-5 minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., LAD2 or RBL-2H3 expressing MRGPRX2)

  • Cell culture medium

  • Tyrode's buffer or HEPES buffer

  • This compound

  • MRGPRX2 antagonists

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Lysis buffer (e.g., 0.1% Triton X-100)

  • 96-well microplates

  • Absorbance plate reader

Procedure:

  • Cell Plating: Plate the mast cells in a 96-well plate.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate with serial dilutions of the MRGPRX2 antagonists for 5-30 minutes at 37°C.

  • Stimulation: Add this compound to the wells to stimulate degranulation and incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Enzyme Reaction: a. In a new plate, add a portion of the supernatant to the pNAG substrate solution. b. Incubate for 1-2 hours at 37°C.

  • Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 405 nm.

  • Total Release Control: To determine the total β-hexosaminidase content, lyse an equal number of unstimulated cells with the lysis buffer and perform the enzyme reaction.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. The percent inhibition by the antagonist is then determined relative to the release induced by this compound alone. From this, the IC50 value can be calculated.

Conclusion

The selective MRGPRX2 agonist this compound serves as a valuable tool for the characterization of MRGPRX2 antagonists. Compounds such as C9, C9-6, and PSB-172656 have demonstrated potent inhibition of this compound-induced effects in vitro. The provided experimental protocols offer a framework for the continued discovery and evaluation of novel MRGPRX2 antagonists, which hold significant promise for the treatment of mast cell-driven diseases.

References

Orthogonal Assays Confirming (R)-ZINC-3573-Mediated MRGPRX2 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays used to validate the activation of Mas-related G protein-coupled receptor X2 (MRGPRX2) by the selective agonist (R)-ZINC-3573. Experimental data for this compound and other common MRGPRX2 agonists are presented to offer a comprehensive performance overview. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to support researchers in designing and interpreting their own studies.

Introduction to MRGPRX2 and this compound

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] Its activation by a variety of ligands, including neuropeptides and certain drugs, can lead to mast cell degranulation, contributing to inflammatory responses, pain, and itch.[2][3] this compound has been identified as a potent and selective agonist of MRGPRX2, making it a valuable tool for studying the receptor's function.[3][4] Its inactive enantiomer, (S)-ZINC-3573, serves as a useful negative control in experiments.[1] To rigorously confirm the specific activation of MRGPRX2 by this compound, a multi-assay, or orthogonal, approach is essential. This guide focuses on three key assays: β-arrestin recruitment, calcium mobilization, and mast cell degranulation.

Comparative Performance of MRGPRX2 Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other known MRGPRX2 agonists across different orthogonal assays. This data allows for a direct comparison of their potency.

AgonistAssay TypeCell LineEC50 Value (µM)
This compound β-Arrestin (PRESTO-Tango)-0.74[1][3][5]
Calcium Mobilization (FLIPR)-1[1]
Substance P Calcium MobilizationLAD21.8
β-Hexosaminidase ReleaseLAD25.9
Compound 48/80 β-Hexosaminidase ReleaseRBL-MRGPRX21.52 (µg/mL)
β-Hexosaminidase ReleaseLAD20.54 (µg/mL)
Cortistatin-14 β-ArrestinCHO-K1>10
Calcium MobilizationCHO-K10.01-0.1

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures discussed, the following diagrams are provided.

MRGPRX2_Signaling_Pathway cluster_cell Mast Cell cluster_downstream Downstream Signaling RZ This compound MRGPRX2 MRGPRX2 RZ->MRGPRX2 Binds Gq Gαq MRGPRX2->Gq Activates BetaArrestin β-Arrestin MRGPRX2->BetaArrestin Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation BetaArrestin->Degranulation

Figure 1: MRGPRX2 signaling upon this compound binding.

Orthogonal_Assay_Workflow cluster_assays Orthogonal Assays for MRGPRX2 Activation cluster_beta_arrestin β-Arrestin Recruitment Assay cluster_calcium Calcium Mobilization Assay cluster_degranulation Mast Cell Degranulation Assay start Seed Cells Expressing MRGPRX2 ba1 Transfect with β-arrestin reporter system start->ba1 ca1 Load cells with Ca²⁺ indicator dye start->ca1 de1 Add this compound start->de1 ba2 Add this compound ba1->ba2 ba3 Measure reporter signal (e.g., luminescence) ba2->ba3 ca2 Add this compound ca1->ca2 ca3 Measure fluorescence change ca2->ca3 de2 Collect supernatant de1->de2 de3 Measure release of β-hexosaminidase or histamine de2->de3

Figure 2: General workflow for orthogonal assays.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the key orthogonal assays to validate MRGPRX2 activation.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated MRGPRX2, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.

Materials:

  • CHO-K1 cells stably co-expressing MRGPRX2 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Assay plates (e.g., 384-well white, solid bottom).

  • This compound and other test compounds.

  • PathHunter® detection reagents.

  • Luminescence plate reader.

Protocol:

  • Cell Plating: Seed the engineered CHO-K1 cells into 384-well assay plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add PathHunter® detection reagents to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate EC50 values.

Calcium Mobilization Assay

This assay detects the increase in intracellular calcium concentration that occurs downstream of MRGPRX2 activation via the Gαq signaling pathway.

Materials:

  • HEK293 or CHO cells stably expressing MRGPRX2.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay plates (e.g., 96-well or 384-well black, clear bottom).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (to prevent dye leakage).

  • This compound and other test compounds.

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the MRGPRX2-expressing cells into the assay plates and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the cell culture medium and add the loading buffer to the cells.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of this compound and control compounds.

  • Data Acquisition: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record baseline fluorescence, inject the compounds, and then continue recording the fluorescence signal over time.

  • Data Analysis: Determine the peak fluorescence response for each well after compound addition. Normalize the data to the baseline and vehicle controls to calculate EC50 values.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay directly measures a key physiological response to MRGPRX2 activation in mast cells: the release of granular contents.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells.

  • Cell culture medium appropriate for the mast cell type.

  • Assay buffer (e.g., Tyrode's buffer).

  • 96-well V-bottom plates.

  • This compound and other test compounds.

  • Triton X-100 (for cell lysis to determine total release).

  • β-Hexosaminidase substrate (e.g., p-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., glycine buffer, pH 10.7).

  • Absorbance plate reader.

Protocol:

  • Cell Preparation: Wash the mast cells with assay buffer and resuspend to the desired concentration.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells of a 96-well plate. Include a vehicle control and a positive control for maximal degranulation (e.g., ionomycin).

  • Total Release Control: In separate wells, add Triton X-100 to a sample of cells to lyse them and determine the total β-hexosaminidase content.

  • Incubation: Add the mast cell suspension to each well and incubate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: Add the β-hexosaminidase substrate to a new plate and then add the collected supernatants. Incubate at 37°C for 60 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Determine the EC50 values from the dose-response curves.

Conclusion

The use of orthogonal assays is critical for the robust validation of this compound as a selective MRGPRX2 agonist. By employing a combination of β-arrestin recruitment, calcium mobilization, and mast cell degranulation assays, researchers can gain a comprehensive understanding of its activity, from proximal signaling events to downstream physiological responses. The data and protocols presented in this guide are intended to facilitate the design and execution of such validation studies, ultimately contributing to a deeper understanding of MRGPRX2 biology and its role in health and disease.

References

Validating the Inactive Nature of (S)-ZINC-3573: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and pharmacology, the use of precise chemical probes is paramount to elucidating the function of novel targets. A critical component of a chemical probe's utility is the availability of a structurally similar but biologically inactive control compound. This guide provides a comparative analysis of (S)-ZINC-3573, the inactive enantiomer, against its active counterpart, (R)-ZINC-3573, a selective agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). The data presented here validates (S)-ZINC-3573 as a reliable negative control for studying MRGPRX2-mediated signaling pathways.

(S)-ZINC-3573 and its active enantiomer, this compound, serve as an effective probe-pair to investigate the biology of MRGPRX2, a receptor implicated in pain, itch, and mast cell degranulation.[1][2] While this compound potently activates the receptor, (S)-ZINC-3573 demonstrates negligible activity, making it an ideal tool to differentiate specific receptor-mediated effects from off-target or non-specific interactions.[3]

Comparative Analysis of (S)-ZINC-3573 and this compound

The biological activity of the two enantiomers has been characterized using several in vitro assays. The following table summarizes the key quantitative data, highlighting the stark contrast in their potency at the MRGPRX2 receptor.

Parameter(S)-ZINC-3573 (Inactive Control)This compound (Active Probe)Reference
Target MRGPRX2MRGPRX2[1][3]
Activity Inactive EnantiomerSelective Agonist[1][3]
EC50 (PRESTO-Tango Assay) > 100 µM740 nM[4]
EC50 (FLIPR Assay) > 100 µM1 µM[4]
Effect on Intracellular Ca2+ Release No significant releaseInduces release[3][5][6]
Effect on Mast Cell Degranulation No degranulationInduces degranulation[3][5][6]

Experimental Protocols for Validation

To validate the inactive nature of (S)-ZINC-3573, it is essential to perform side-by-side comparisons with this compound using standardized functional assays. Below are the detailed methodologies for key experiments.

Intracellular Calcium Release Assay

This assay measures the ability of a compound to trigger the release of intracellular calcium stores, a hallmark of Gq-coupled GPCR activation.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon compound addition leads to a change in fluorescence intensity, which is measured over time.

Protocol:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing MRGPRX2 in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) in the dark for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of (S)-ZINC-3573 and this compound in the assay buffer. A positive control, such as a known MRGPRX2 agonist (e.g., substance P), and a vehicle control (e.g., DMSO) should be included.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against the compound concentration to determine the EC50 values.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of granular contents from mast cells upon activation, a key physiological response to MRGPRX2 agonism.

Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Upon degranulation, it is released into the supernatant. The enzymatic activity in the supernatant is measured using a colorimetric substrate and is proportional to the extent of degranulation.

Protocol:

  • Cell Culture: Culture a human mast cell line (e.g., LAD2) in appropriate media.

  • Cell Plating: Plate the mast cells in a 96-well plate.

  • Compound Incubation: Wash the cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer). Add serial dilutions of (S)-ZINC-3573 and this compound. Include a positive control for degranulation (e.g., compound 48/80) and a vehicle control. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: In a separate plate, mix the supernatant with a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase, in a citrate buffer. Incubate for 60-90 minutes at 37°C.

  • Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., glycine buffer, pH 10.7). Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a total lysis control (cells treated with a detergent like Triton X-100). Plot the percentage of release against compound concentration to determine EC50 values.

PRESTO-Tango GPCRome Screening

This high-throughput screening platform assesses the interaction of a compound with a large panel of GPCRs, providing valuable information on selectivity.

Principle: The Tango assay is a β-arrestin recruitment assay. Upon ligand-induced receptor activation, a protease-tagged β-arrestin is recruited to the receptor, leading to the cleavage of a transcription factor fused to the receptor's C-terminus. The liberated transcription factor then drives the expression of a reporter gene (e.g., luciferase), which can be quantified.

Protocol:

  • Cell Line: Utilize HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion.

  • Transfection: Transfect the HTLA cells with a plasmid encoding the MRGPRX2-Tango construct. For broad selectivity profiling, this is done in parallel for a large number of different GPCR-Tango constructs.

  • Compound Addition: After an incubation period to allow for receptor expression, add (S)-ZINC-3573 or this compound to the cells.

  • Incubation: Incubate the cells for at least 12-16 hours to allow for reporter gene expression.

  • Luminescence Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates receptor activation. The activity of the test compounds is compared to a vehicle control. For this compound, this assay confirmed its high selectivity for MRGPRX2 out of over 315 GPCRs tested.[5]

Visualizing the Molecular and Experimental Frameworks

To better understand the context of (S)-ZINC-3573's inactivity, the following diagrams illustrate the MRGPRX2 signaling pathway and a generalized workflow for validating the activity of a chemical probe and its inactive control.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activates NoBinding No Binding PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers PKC->Degranulation Contributes to RZINC This compound (Agonist) RZINC->MRGPRX2 Binds & Activates SZINC (S)-ZINC-3573 (Inactive) SZINC->MRGPRX2 NoBinding->SZINC

Caption: MRGPRX2 signaling pathway activated by this compound, leading to mast cell degranulation.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Functional Assays cluster_results Expected Outcomes Active_Probe This compound Ca_Assay Calcium Release Assay Active_Probe->Ca_Assay Degran_Assay Degranulation Assay Active_Probe->Degran_Assay Selectivity_Assay Selectivity Screening (e.g., PRESTO-Tango) Active_Probe->Selectivity_Assay Inactive_Control (S)-ZINC-3573 Inactive_Control->Ca_Assay Inactive_Control->Degran_Assay Active_Result Potent Activation (Low EC50) Ca_Assay->Active_Result Positive Inactive_Result No Activity (High/No EC50) Ca_Assay->Inactive_Result Negative Degran_Assay->Active_Result Positive Degran_Assay->Inactive_Result Negative Selective_Result High Selectivity for MRGPRX2 Selectivity_Assay->Selective_Result Positive Validation Validation of Inactive Nature Active_Result->Validation Inactive_Result->Validation Selective_Result->Validation

Caption: Workflow for validating the activity of a probe and its inactive control.

References

Reproducibility of (R)-ZINC-3573 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-ZINC-3573 has emerged as a valuable chemical probe for studying the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in pain, itch, and pseudo-allergic reactions.[1] This guide provides a comprehensive comparison of the reported effects of this compound across various studies, focusing on the reproducibility of its activity. The information is intended for researchers, scientists, and drug development professionals working with this compound.

Quantitative Data Summary

The potency of this compound has been quantified in several key assays, primarily focusing on its ability to induce intracellular calcium mobilization and mast cell degranulation. The following tables summarize the available quantitative data from different sources.

Table 1: Potency of this compound in Calcium Mobilization and Receptor Activation Assays

Laboratory/SourceCell LineAssayEC50Reference
Lansu et al., 2017 (UNC)HEK-TFLIPR Assay~1 µM[1]
EUbOPENNot SpecifiedPRESTO-Tango740 nM[1]
MedchemExpressNot SpecifiedNot Specified740 nM[2]
Tocris BioscienceNot SpecifiedNot Specified0.74 µM
R&D SystemsNot SpecifiedNot Specified0.74 µM[3]

Table 2: Activity of this compound in Mast Cell Degranulation Assays

Laboratory/SourceCell LineAssayObservationReference
Lansu et al., 2017 (UNC)LAD2β-hexosaminidase releasePromoted degranulation[4]
Cao et al., 2021LAD2Degranulation AssayThis compound-stimulated degranulation was inhibited by antagonist C9[5]

Table 3: Activity of the Inactive Enantiomer, (S)-ZINC-3573

Laboratory/SourceCell LineAssayEC50Reference
EUbOPENNot SpecifiedPRESTO-Tango & FLIPR> 100 µM[1]

The data presented in these tables show a high degree of consistency in the reported potency of this compound, with EC50 values for MRGPRX2 activation typically falling in the high nanomolar to low micromolar range. The inactive enantiomer, (S)-ZINC-3573, consistently demonstrates significantly lower potency, confirming the stereospecificity of the interaction with MRGPRX2.

Signaling Pathway and Experimental Workflows

This compound selectively activates MRGPRX2, a Gαq-coupled G protein-coupled receptor (GPCR).[4] This activation initiates a downstream signaling cascade that leads to the release of intracellular calcium and subsequent mast cell degranulation.

MRGPRX2_Signaling_Pathway cluster_cell Mast Cell RZINC This compound MRGPRX2 MRGPRX2 RZINC->MRGPRX2 Binds to Gq Gαq MRGPRX2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation Ca_release->Degranulation Triggers FLIPR_Workflow cluster_workflow FLIPR Calcium Assay Workflow plate_cells Plate MRGPRX2-expressing cells in microplate load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye incubate Incubate to allow dye uptake load_dye->incubate add_compound Add this compound at various concentrations incubate->add_compound measure_fluorescence Measure fluorescence changes over time using FLIPR add_compound->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data

References

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of (R)-ZINC-3573 with Previously Identified MRGPRX2 Probes

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in studies of non-IgE mediated hypersensitivity reactions, neurogenic inflammation, pain, and itch.[1] Expressed predominantly on mast cells and dorsal root ganglia neurons, its activation by a diverse range of ligands, including neuropeptides and certain drugs, triggers cellular degranulation and the release of inflammatory mediators.[1] The identification and characterization of selective probes for MRGPRX2 are paramount for elucidating its physiological and pathological roles. This guide provides a head-to-head comparison of the chemical probe this compound with other previously identified MRGPRX2 agonists and antagonists, offering a valuable resource for researchers in the field.

This compound is a potent and highly selective agonist for MRGPRX2, identified through in silico screening.[2] Its enantiomer, (S)-ZINC-3573, is inactive and serves as an ideal negative control for in vitro experiments.[1] This guide will present a comparative analysis of this compound's performance against other known MRGPRX2 modulators, supported by experimental data and detailed methodologies.

Performance Comparison of MRGPRX2 Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other well-established MRGPRX2 agonists. It is important to note that EC50 values can vary depending on the cell type and assay format used.

CompoundCompound TypeEC50 (nM)Assay SystemReference
This compound Small Molecule Agonist 740 PRESTO-Tango [1]
1000 FLIPR Calcium Assay [1]
(S)-ZINC-3573Negative Control>100,000PRESTO-Tango, FLIPR[1]
Substance PNeuropeptide Agonist3,070 - 5,440β-hexosaminidase release[3]
Compound 48/80Small Molecule Agonist540 - 1,520 (µg/mL)β-hexosaminidase release[3]
Cortistatin-14Neuropeptide Agonist~300 (nM)Calcium Mobilization[4]
SinomenineAlkaloid Agonist1,840 - 2,770Calcium Mobilization[5]
Salvianolic Acid CPhenolic Acid Agonist15,700Calcium Mobilization[5]
Salvianolic Acid APhenolic Acid Agonist363,400Calcium Mobilization[5]

Performance Comparison of MRGPRX2 Antagonists

This table provides a summary of the half-maximal inhibitory concentrations (IC50) for several recently identified MRGPRX2 antagonists. These compounds are valuable tools for blocking MRGPRX2 activity and studying its downstream effects.

CompoundCompound TypeIC50 (nM)Assay SystemReference
Compound ASmall Molecule Antagonist32.4β-hexosaminidase release (LAD2 cells)[6]
Compound BSmall Molecule Antagonist1.8β-hexosaminidase release (LAD2 cells)[6]
0.42Tryptase release (human skin mast cells)[6][7]
C9Small Molecule Inverse Agonist~300β-hexosaminidase release (RBL-MRGPRX2 cells)[8][9]
PSB-172656Small Molecule Antagonist5.44 (Ki)β-arrestin recruitment vs this compound[10]
8.82 (Ki)β-arrestin recruitment vs Substance P[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these probes, it is crucial to visualize the underlying signaling pathways and experimental workflows.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist like this compound initiates a cascade of intracellular events, primarily through Gq and Gi protein coupling. This leads to downstream signaling events, including calcium mobilization and mast cell degranulation.

MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Coupling Gi Gαi MRGPRX2->Gi Agonist Agonist (this compound) Agonist->MRGPRX2 Activation PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_release->Degranulation Triggers PKC->Degranulation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: MRGPRX2 signaling cascade upon agonist binding.

Experimental Workflow for Evaluating MRGPRX2 Probes

The following diagram illustrates a typical workflow for screening and characterizing MRGPRX2 modulators.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & EC50/IC50 Determination hit_id->dose_response Active Compounds secondary_assay Secondary Assay (e.g., Degranulation Assay) dose_response->secondary_assay selectivity Selectivity Profiling (vs. other GPCRs) secondary_assay->selectivity neg_control Negative Control Validation (e.g., (S)-ZINC-3573) selectivity->neg_control lead_probe Lead Probe Candidate neg_control->lead_probe

Caption: Workflow for MRGPRX2 probe identification.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following MRGPRX2 activation.

Objective: To determine the potency of MRGPRX2 agonists or antagonists by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing MRGPRX2 (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (this compound, other agonists/antagonists).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed MRGPRX2-expressing cells into 384-well plates at a suitable density (e.g., 20,000 cells/well) and incubate overnight.[2]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1-1.5 hours at 37°C.[4]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • For agonist testing: Inject the test compounds and monitor the fluorescence signal in real-time for approximately 120 seconds.[11]

    • For antagonist testing: Pre-incubate the cells with the antagonist for a defined period before adding a known MRGPRX2 agonist (at its EC80 concentration) and then measure the fluorescence.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the concentration-response curves and determine the EC50 or IC50 values using appropriate software (e.g., GraphPad Prism).

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Objective: To measure the extent of mast cell degranulation induced by MRGPRX2 agonists.

Materials:

  • Mast cell line (e.g., LAD2 or RBL-2H3 cells expressing MRGPRX2).[8][12]

  • Cell culture medium.

  • Tyrode's buffer or similar physiological buffer.[13]

  • Test compounds.

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase).

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.

  • Stop solution: Glycine or sodium carbonate buffer.

  • 96-well plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Seeding: Plate mast cells in a 96-well plate (e.g., 5 x 10^5 cells/well).[14]

  • Starvation/Washing: Wash the cells with buffer to remove any interfering substances.[13]

  • Stimulation: Add the test compounds at various concentrations to the wells and incubate at 37°C for 30 minutes.[15]

    • Include a negative control (buffer only) and a positive control for total release (Triton X-100).[14]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Enzymatic Reaction: Add the supernatant to another 96-well plate containing the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells) after subtracting the background (buffer only).

Conclusion

This compound stands out as a valuable chemical probe for investigating MRGPRX2 due to its high selectivity and the availability of an inactive enantiomer for robust experimental control. This guide provides a comparative framework for this compound alongside other known MRGPRX2 modulators, empowering researchers to select the most appropriate tools for their studies. The provided experimental protocols offer a starting point for the consistent and reliable characterization of novel MRGPRX2-targeting compounds, which will undoubtedly accelerate our understanding of this important receptor and its role in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (R)-ZINC-3573 (CAS No: 2089389-15-9). This compound is a selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist intended for laboratory research use only.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Important Note: The identifier "ZINC" in the name "this compound" refers to its listing in the ZINC database, a resource for commercially available compounds. The molecular formula, C₁₈H₂₁N₅, confirms that this is a nitrogen-containing organic molecule and does not contain the metal zinc .[1][2] Therefore, disposal procedures for metallic zinc or zinc salts are not applicable.

Immediate Safety and Handling Precautions

Before beginning any disposal process, researchers must handle all waste materials containing this compound with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile rubber gloves, and a fully buttoned lab coat.[3]

  • Ventilation: Handle the compound, particularly in its powder form or in volatile solvents, within a certified laboratory chemical fume hood.[4]

  • Spill Management: For small spills, absorb the material with a spill kit or other absorbent material.[5] Collect the contaminated material in a sealed, clearly labeled container for hazardous waste pickup.[4]

Waste Identification and Segregation

Proper identification is the first step in the disposal process. All waste streams containing this compound must be treated as hazardous chemical waste.[6]

Waste Type Description Recommended Action
Unused/Expired Solid Pure this compound in powder form.[7]Collect in a clearly labeled hazardous waste container. Do not mix with other waste types.
Contaminated Labware Items such as pipette tips, vials, and gloves that are contaminated with the compound.Place in a designated solid hazardous waste container, separate from regular trash.
Solvent Solutions Solutions of this compound, commonly prepared in DMSO.[1]Collect in a designated, compatible liquid waste container for non-halogenated organic solvents.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste collection program.[6][8]

  • Waste Collection:

    • Solid Waste: Collect pure, unused this compound powder and contaminated solids (e.g., weighing paper, gloves) in a durable, sealable container.

    • Liquid Waste: Collect solutions of this compound (e.g., in DMSO) in a compatible, leak-proof container designed for chemical waste.[9] Ensure the container material is compatible with the solvent used. Plastic is often preferred.[8]

  • Labeling:

    • Immediately affix a hazardous waste label to any container as soon as the first drop or gram of waste is added.[3][4]

    • The label must include the full chemical name, "(R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine," and list all components, including solvents and their approximate concentrations.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]

    • Keep containers securely closed at all times, except when adding waste.[6][8]

    • Ensure incompatible waste streams are segregated. For example, store organic solvent waste separately from acids and bases.[9][10]

  • Disposal Request:

    • Once the container is full or is no longer being used, arrange for pickup through your institution's EHS office.[8]

Crucial Restrictions:

  • DO NOT dispose of this compound down the drain.[6][11]

  • DO NOT dispose of this chemical in regular trash.[6][11]

  • DO NOT allow solvents to evaporate in the fume hood as a method of disposal.[6]

Disposal Workflow Diagram

The following diagram outlines the general decision-making process for laboratory chemical waste disposal.

G cluster_0 Waste Generation & Identification cluster_1 Non-Hazardous Disposal cluster_2 Hazardous Waste Management start Chemical Waste Generated is_hazardous Is waste hazardous? start->is_hazardous check_local_rules Consult local rules for drain/trash disposal is_hazardous->check_local_rules No select_container Select Compatible Waste Container is_hazardous->select_container Yes / Unsure trash Dispose in Regular Trash check_local_rules->trash Permitted drain Dispose Down Drain w/ Water check_local_rules->drain Permitted check_local_rules->select_container Not Permitted label_container Affix Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Keep Closed) label_container->add_waste store_waste Store in Satellite Accumulation Area add_waste->store_waste store_waste->add_waste Adding more waste request_pickup Container Full: Request EHS Pickup store_waste->request_pickup

Caption: Workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guidance for (R)-ZINC-3573

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of (R)-ZINC-3573, a selective Mas-related G protein-coupled receptor X2 (MRGPRX2) agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound is a chemical probe used in research to study the function of the MRGPRX2 receptor, which is involved in processes like pain and itch.[1] While shipped as a non-hazardous chemical, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure a safe research environment.[2] The inactive enantiomer, (S)-ZINC-3573, is classified as a skin irritant (H315), and similar precautions should be taken for this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is crucial for safe handling, storage, and preparation of solutions.

PropertyValueSource
Chemical Name (3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine
Molecular Formula C₁₈H₂₁N₅[2][3]
Molecular Weight 307.4 g/mol [3]
Appearance White to beige powder
Purity ≥98% (HPLC)[3]
Solubility Soluble to 100 mM in 1eq. HCl and DMSO[3]
CAS Number 2089389-15-9[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure. Based on the hazard classification of its enantiomer, this compound should be treated as a skin irritant.

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesPowder-free, disposable. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatWorn fully buttoned to protect skin and clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or dust.Follow institutional guidelines.

Experimental Protocols: Handling and Storage

Adherence to these step-by-step procedures is critical for safety and maintaining the integrity of the compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a dry, dark place.[2]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[2]

  • For long-term storage (months to years), store at -20°C.[2]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Preparation of Stock Solutions (Example with DMSO):

  • Ensure all work is performed in a chemical fume hood or a well-ventilated area.

  • Wear all required PPE (lab coat, gloves, safety glasses).

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to make 1 mL of a 10 mM solution from the solid, you would need 3.074 mg of this compound.

  • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be necessary.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Handling Workflow Diagram:

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don PPE: Lab Coat, Gloves, Safety Glasses B Equilibrate Compound to Room Temperature A->B C Work in Fume Hood or Ventilated Area B->C D Weigh Solid Compound C->D Proceed to handling E Add Solvent (e.g., DMSO) D->E F Vortex to Dissolve E->F G Label Stock Solution F->G H Short-term: 0-4°C G->H Store appropriately I Long-term: -20°C G->I J Stock Solution: -20°C or -80°C G->J

Caption: Workflow for the safe handling and preparation of this compound solutions.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, and gloves.

  • Liquid Waste: Unused stock solutions, experimental solutions containing this compound, and solvent used for rinsing contaminated glassware.

Disposal Procedures:

  • Solid Waste:

    • Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with non-hazardous trash.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).

    • Do not dispose of solutions down the drain.

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use. Dispose of the cleaning materials as solid hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.

Disposal Workflow Diagram:

G Disposal Plan for this compound Waste cluster_waste Waste Generation cluster_collection Waste Collection cluster_final Final Disposal A Unused Compound & Contaminated PPE C Solid Hazardous Waste Container A->C Segregate B Experimental Solutions & Contaminated Glassware D Liquid Hazardous Waste Container (Solvent-Compatible) B->D Segregate E Label Waste Containers (Contents, Date, Hazards) C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup and Final Disposal F->G

Caption: Segregation and disposal workflow for waste generated from this compound experiments.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.